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  • Product: (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine
  • CAS: 1266205-69-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, a heterocyclic amine of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and its emerging role as a key building block in the design of targeted therapeutics. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and predictive models to offer valuable insights for researchers in the field.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-Pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of a wide range of therapeutic agents, most notably kinase inhibitors for oncology. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a versatile platform for molecular design, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a cyclopropanamine moiety at the 6-position further enhances its drug-like properties, offering a three-dimensional element that can improve metabolic stability and target engagement.

This guide will explore the fundamental characteristics of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, providing a foundation for its application in the synthesis of novel bioactive molecules.

Chemical Structure and Identification

The unambiguous identification of a chemical entity is paramount in research and development. This section details the key structural identifiers for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine).

IUPAC Name: 1-(1H-pyrrolo[3,2-b]pyridin-6-yl)cyclopropan-1-amine

CAS Number: 1266205-69-9[1]

Molecular Formula: C₁₀H₁₁N₃

Molecular Weight: 185.22 g/mol

Chemical Structure:

Caption: Chemical structure of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine).

SMILES: NC1(CC1)c2cc3c(c[nH]3)cn2

InChI: InChI=1S/C10H11N3/c11-10(2-3-10)7-5-9-8(13-6-7)1-4-12-9/h1,4-6,12H,2-3,11H2

Physicochemical Properties: Predicted and Inferred

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
pKa (most basic) 8.5 - 9.5Prediction based on similar primary amines and pyridine nitrogensInfluences solubility, absorption, and target binding through ionization state at physiological pH.
LogP 1.5 - 2.5Prediction using computational models (e.g., ALOGPS, ChemDraw)A measure of lipophilicity, impacting membrane permeability, solubility, and metabolism.
Aqueous Solubility Moderately SolubleInferred from predicted LogP and pKaCritical for formulation and bioavailability. The amine group is expected to enhance solubility in acidic media.
Polar Surface Area (PSA) ~60-70 ŲComputational predictionInfluences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 2 (amine and pyrrole N-H)Structural analysisKey for target interactions and can influence solubility and permeability.
Hydrogen Bond Acceptors 2 (pyridine and pyrrole nitrogens)Structural analysisImportant for target binding and physicochemical properties.
Rotatable Bonds 1Structural analysisA low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target binding.

Note: The predicted values should be used as a guide and experimental determination is recommended for definitive characterization.

Proposed Synthetic Strategy

A definitive, published synthesis for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine) is not currently available. However, based on established methodologies for the synthesis of substituted 1H-pyrrolo[3,2-b]pyridines, a plausible synthetic route can be proposed. This typically involves the construction of the core heterocyclic system followed by functionalization at the 6-position.

One common approach involves the synthesis of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate, which can then be subjected to a palladium-catalyzed cross-coupling reaction.[2] A subsequent transformation of a nitrile or another functional group would lead to the desired cyclopropanamine.

G A 6-Bromo-1H-pyrrolo[3,2-b]pyridine C Coupling Reaction A->C B 1-Boc-1-aminocyclopropanecarboxylic acid B->C D N-Boc protected intermediate C->D Pd-catalyzed cross-coupling E Deprotection D->E e.g., TFA F (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine) E->F G A (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine) C Amide Coupling / Reductive Amination A->C B Library of R-groups B->C D Library of Novel Pyrrolopyridine Derivatives C->D E SAR Studies D->E F Lead Optimization E->F G Preclinical Candidates F->G

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of Novel (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine Derivatives

Executive Summary: The 1H-Pyrrolo[3,2-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] When combined with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 1H-Pyrrolo[3,2-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] When combined with a cyclopropanamine moiety, this scaffold presents unique opportunities for potent biological activity but also introduces specific challenges related to pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic profiling of this novel compound series. It is designed for researchers, scientists, and drug development professionals to establish a robust, data-driven process for lead candidate selection. The methodologies described herein are rooted in industry best practices and aligned with international regulatory expectations.[3][4][5]

Introduction: Rationale and Key Considerations

The journey of a drug candidate from discovery to clinical application is critically dependent on understanding its pharmacokinetic profile.[6][7] For the (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine series, two structural features demand specific attention.

1.1 The 1H-Pyrrolo[3,2-b]pyridine Core: This nitrogen-containing heterocyclic system is often found in compounds targeting ATP-binding sites, such as those in protein kinases.[1][2] While beneficial for potency, these systems can be susceptible to Phase I metabolism (oxidation) by Cytochrome P450 (CYP) enzymes or Phase II metabolism (glucuronidation). Optimization efforts for similar scaffolds have focused on improving metabolic stability and reducing off-target effects like hERG channel binding.[8]

1.2 The Cyclopropanamine Moiety: A Double-Edged Sword: The cyclopropylamine group is a known pharmacophore but also a structural alert. It is notorious for causing mechanism-based inactivation (MBI) of CYP enzymes.[9][10][11][12] This occurs when the enzyme metabolizes the cyclopropylamine, generating a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[10][13] Such inactivation can lead to severe drug-drug interactions (DDIs) and is a significant liability that must be assessed early and thoroughly.[13]

1.3 Objectives of This Profiling Guide: This guide outlines a tiered, integrated approach to:

  • Establish a foundational ADME profile using high-throughput in vitro assays.

  • Quantify the risk of CYP450 inhibition, particularly mechanism-based inactivation.

  • Determine key in vivo pharmacokinetic parameters in a relevant preclinical species.

  • Provide a logical framework for interpreting integrated data to select candidates with desirable drug-like properties.

Foundational In Vitro ADME Profiling

The initial phase of PK profiling involves a suite of in vitro assays designed to rapidly assess the fundamental ADME properties of newly synthesized analogues.[6][7][14][15] This allows for early identification of liabilities and guides the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.

cluster_0 Early In Vitro ADME Cascade Compound New Analogue Synthesis MetStab Metabolic Stability (Microsomes/Hepatocytes) Compound->MetStab Tier 1 CYP_Inhib CYP Inhibition (Reversible & Time-Dependent) MetStab->CYP_Inhib Tier 2 Permeability Permeability & Efflux (Caco-2 Assay) CYP_Inhib->Permeability Tier 3 PPB Plasma Protein Binding (Equilibrium Dialysis) Permeability->PPB Tier 3 Data_Integration Data Integration & Candidate Triage Permeability->Data_Integration PPB->Data_Integration

Caption: Tiered workflow for in vitro ADME profiling.

Metabolic Stability in Liver Microsomes

Causality: This is the cornerstone assay for assessing susceptibility to Phase I metabolism.[16] Liver microsomes are a subcellular fraction rich in CYP enzymes.[17] A compound that is rapidly depleted in this assay is likely to have high hepatic clearance in vivo, leading to a short half-life and poor oral bioavailability.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Thaw pooled HLM and prepare a working solution (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[18]

  • Compound Incubation: Pre-incubate the test compound (e.g., 1 µM final concentration) with the HLM solution at 37°C.[17]

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.[19]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 min), aliquot the reaction mixture into a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[17]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17][20]

CYP450 Inhibition: Reversible and Time-Dependent (TDI)

Causality: This assay is critical for assessing the potential for drug-drug interactions. For the cyclopropanamine series, evaluating time-dependent inhibition (TDI), an indicator of mechanism-based inactivation, is mandatory.[9][10]

Protocol: Time-Dependent CYP Inhibition Assay (e.g., for CYP3A4)

  • Pre-incubation: Pre-incubate the test compound at various concentrations with HLMs and an NADPH-regenerating system for set periods (e.g., 0, 15, 30 min) at 37°C to allow for potential inactivation.

  • Probe Substrate Addition: Following pre-incubation, dilute the mixture and add a CYP3A4-specific probe substrate (e.g., midazolam).

  • Metabolite Formation: Incubate for a short period (e.g., 5-10 min) to allow the remaining active enzyme to metabolize the probe substrate.

  • Quenching and Analysis: Stop the reaction with a quench solution and analyze the formation of the probe's metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

  • Data Analysis: A concentration- and time-dependent loss of enzyme activity compared to the vehicle control indicates TDI. From this data, the kinetic parameters of inactivation, KI (concentration for half-maximal inactivation) and kinact (maximal rate of inactivation), can be calculated.[13]

Cell Permeability and Efflux

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability.[21][22][23] These cells form a polarized monolayer with tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp), mimicking the intestinal epithelium.[23][24]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a trans-well plate and culture for 21 days to allow for differentiation into a confluent monolayer.[21]

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[23][25]

  • Transport Study:

    • A-to-B Transport (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (A) side, representing the gut lumen.[21][25] Sample from the basolateral (B) side, representing the blood, over time (e.g., 90-120 minutes).[21][23]

    • B-to-A Transport (Basolateral to Apical): Add the compound to the B-side and sample from the A-side.

  • Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.[23]

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is available to distribute to tissues, interact with its target, and be cleared.[26][27] High plasma protein binding can limit efficacy and affect the interpretation of potency data. Equilibrium dialysis is considered the gold standard method for determining the fraction unbound (fu).[28][29][30]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semipermeable membrane that retains proteins but allows small molecules to pass.

  • Sample Addition: Add plasma containing the test compound to one chamber and buffer to the other.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers. It is crucial to matrix-match the samples for bioanalysis to avoid matrix effects.[29] Quantify the compound concentration in each sample by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Table 1: Example In Vitro ADME Data Summary
Compound IDHLM Stability (t½, min)CYP3A4 TDI (kinact/KI)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioPlasma Protein Binding (% Bound)
PYR-001 450.0515.21.198.5
PYR-002 >1200.018.54.592.1
PYR-003 15>0.121.00.985.6
Propranolol 25N/A>20<294
Atenolol >120N/A<1<2<20

Definitive In Vivo Pharmacokinetic Evaluation

Following successful in vitro profiling, promising candidates are advanced to in vivo studies to understand their behavior in a complete biological system.[31] The male Sprague-Dawley rat is a standard rodent model for initial PK studies.[32]

cluster_1 In Vivo Pharmacokinetics Workflow Study_Design Study Design (Rat, IV & PO Dosing) Dosing Compound Administration (Catheterized Animals) Study_Design->Dosing Sampling Serial Blood Sampling (Defined Timepoints) Dosing->Sampling Bioanalysis Bioanalytical Method (LC-MS/MS) Sampling->Bioanalysis PK_Analysis PK Parameter Calculation (AUC, CL, Vd, F%) Bioanalysis->PK_Analysis Decision Go/No-Go Decision PK_Analysis->Decision

Caption: Workflow for a typical rodent in vivo PK study.

Study Design and Execution

Causality: An in vivo study provides the definitive data on how a compound is absorbed, distributed, and eliminated over time. Administering the drug both intravenously (IV) and orally (PO) is essential. The IV dose provides absolute bioavailability and clearance data, while the PO dose assesses oral absorption.

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use surgically cannulated male Sprague-Dawley rats (n=3-4 per group) to facilitate stress-free serial blood sampling.[33]

  • Dose Formulation: Prepare a solution-based formulation for the IV dose (e.g., in saline/DMSO/solubilizer) and a suspension or solution for the PO dose (e.g., in 0.5% methylcellulose).

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.[33]

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.[33]

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes.[31]

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.[34]

Bioanalytical Method Validation

Causality: Trustworthiness in PK data is entirely dependent on the quality of the bioanalytical method used to measure drug concentrations in plasma. Regulatory agencies have stringent guidelines for method validation.[35][36][37] A method must be proven to be accurate, precise, selective, and stable.

Core Validation Parameters (per FDA/ICH M10 Guidance): [36][38]

  • Selectivity & Specificity: Ensure no interference from endogenous matrix components.

  • Calibration Curve: Demonstrate a clear relationship between concentration and instrument response over the expected concentration range.

  • Accuracy & Precision: Intra- and inter-day runs must meet acceptance criteria (typically ±15% deviation, ±20% at the lower limit of quantification).

  • Recovery: Assess the efficiency of the extraction process.

  • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix.

  • Stability: Confirm the compound is stable under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Interpretation of Key PK Parameters

Once plasma concentrations are determined, pharmacokinetic software is used to calculate key parameters that describe the compound's disposition.

cluster_2 Relationship of Key PK Parameters Dose Dose Administered Cmax Cmax (Rate of Absorption) Dose->Cmax AUC_PO AUC (PO) (Extent of Absorption) Dose->AUC_PO F Bioavailability (F%) (Fraction Absorbed) AUC_PO->F AUC_IV AUC (IV) (Systemic Exposure) CL Clearance (CL) (Elimination Efficiency) AUC_IV->CL AUC_IV->F

Caption: Interrelationship of core pharmacokinetic parameters.

Table 2: Example In Vivo Pharmacokinetic Data (Rat)
ParameterAbbreviationPYR-001 (IV @ 1 mg/kg)PYR-001 (PO @ 5 mg/kg)Desired Profile
Max ConcentrationCmax1250 ng/mL450 ng/mLModerate
Time to CmaxTmax0.08 hr1.0 hr0.5 - 2 hr
Area Under CurveAUClast2800 hrng/mL4200 hrng/mLHigh
Half-lifet1/23.5 hr3.8 hr2 - 8 hr
ClearanceCL6.0 mL/min/kg-Low (<30% liver blood flow)
Volume of DistributionVss1.8 L/kg-Moderate (0.5-5 L/kg)
Oral BioavailabilityF%-30%>30%

Integrated Analysis and Candidate Selection

The ultimate goal of this profiling cascade is to build a holistic understanding of a compound's disposition.[32] No single parameter determines success. A lead candidate should exhibit a balanced profile:

  • High Metabolic Stability: Ensures a reasonable half-life and reduces the potential for high clearance.

  • Low Permeability with Low Efflux: Suggests good potential for oral absorption without being pumped back into the gut.

  • Low Risk of CYP Inhibition: Minimizes the potential for dangerous drug-drug interactions. For this chemical series, a clean TDI profile is paramount.

  • Moderate to High Oral Bioavailability: Ensures that a sufficient amount of the drug reaches systemic circulation to exert its therapeutic effect.

  • Appropriate Clearance: Clearance should be low enough to allow for a reasonable dosing interval but sufficient to avoid drug accumulation with chronic dosing.

By systematically applying the principles and protocols outlined in this guide, drug discovery teams can efficiently triage compounds, prioritize those with the highest probability of success, and make informed, data-driven decisions to advance the most promising (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine derivatives toward clinical development.

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Foundational

In vitro toxicity and cytotoxicity data for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

An In-Depth Technical Guide to the In Vitro Toxicological and Cytotoxicological Assessment of Novel Heterocyclic Compounds: A Case Study Framework for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine Abstract This tech...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicological and Cytotoxicological Assessment of Novel Heterocyclic Compounds: A Case Study Framework for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicological and cytotoxicological evaluation of novel chemical entities, using the specific molecule (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine as a representative case study. Recognizing that publicly available toxicity data for this specific compound is not available, this document shifts focus from data presentation to methodological guidance. It is designed for researchers, toxicologists, and drug development professionals, offering a detailed roadmap for generating robust, interpretable, and regulatory-relevant safety data. The guide details the rationale behind assay selection, provides step-by-step experimental protocols for foundational cytotoxicity assays, and explains how to synthesize these findings into a preliminary safety profile. All recommendations are grounded in established scientific principles and authoritative guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Imperative for Early-Stage Safety Assessment

The journey of a novel chemical entity from discovery to potential therapeutic application is fraught with challenges, with safety and toxicity being primary hurdles. Early-stage in vitro toxicity assessment is a cornerstone of modern drug development and chemical safety evaluation. It provides a rapid, cost-effective, and ethically responsible method to de-risk compounds by identifying potential liabilities long before they enter costly and complex in vivo studies.

The subject of this guide, (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, belongs to the pyrrolopyridine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. However, the introduction of novel structural motifs, such as the cyclopropanamine group on this scaffold, necessitates a thorough and systematic evaluation of its potential for cellular toxicity.

This document serves as a practical guide to establishing such an evaluation. It is structured not as a static data sheet, but as a strategic workflow, guiding the researcher from initial screening to mechanistic investigation.

Strategic Framework for In Vitro Toxicity Assessment

A robust in vitro safety assessment should be approached as a tiered, hypothesis-driven process. The goal is not merely to determine if a compound is toxic, but to understand how, at what concentrations, and to which cell types. Our recommended workflow is designed to answer these questions efficiently.

The workflow begins with broad-spectrum cytotoxicity screening to determine the concentration range of interest and identify the primary mode of cell death. Subsequent assays then probe for more specific, sublethal toxicities and potential mechanistic pathways.

G A Dose-Range Finding (e.g., 10-point, half-log dilutions) B Select Two Orthogonal Cell Viability Assays (Metabolic vs. Membrane Integrity) A->B C Apoptosis vs. Necrosis Assay (e.g., Annexin V / PI Staining) B->C If Cytotoxic, Determine Mode of Death F Bacterial Reverse Mutation Assay (Ames Test) B->F Assess Mutagenic Potential D Mitochondrial Health Assay (e.g., JC-1 or TMRM) C->D If Apoptotic E Oxidative Stress Assay (e.g., ROS-Glo, GSH-Glo) C->E G In Vitro Micronucleus Assay F->G

Caption: Tiered workflow for in vitro toxicity assessment.

Foundational Cytotoxicity Assays: Protocols and Rationale

The initial step is to determine the concentration at which (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine induces cell death. It is critical to use at least two assays based on different biological principles to avoid artifacts and gain a more complete picture of the compound's effects.

Assay 1: Metabolic Viability (MTT Assay)

This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this colorimetric assay. A decrease in the rate of formazan production indicates a reduction in metabolic activity and, by inference, a loss of cell viability.

3.1.1 Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a project-specific cancer cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a maximum concentration of 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Assay 2: Membrane Integrity (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a classic measure of necrosis or late-stage apoptosis, where membrane integrity is compromised. Using this in parallel with the MTT assay provides a self-validating system; a compound that inhibits metabolism without damaging the membrane may be cytostatic, not cytotoxic.

3.2.1 Experimental Protocol: LDH Release Assay

  • Cell Seeding & Dosing: Follow steps 1-4 from the MTT protocol in a parallel 96-well plate.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the provided stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to normalize the data. Calculate the percentage of cytotoxicity relative to this maximum release.

Data Interpretation and Presentation

The quantitative outputs from these assays should be tabulated to allow for clear comparison and the calculation of a selectivity index if multiple cell lines are used.

Table 1: Hypothetical Cytotoxicity Data for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

Assay TypeCell LineExposure Time (hr)IC50 (µM)Max % Cytotoxicity
MTT (Metabolic) HepG24825.395%
LDH (Membrane) HepG24878.188%
MTT (Metabolic) HEK2934865.892%
LDH (Membrane) HEK29348> 10025%

Interpretation of Hypothetical Data:

In this hypothetical example, the compound shows a significantly lower IC50 in the MTT assay compared to the LDH assay in HepG2 cells. This discrepancy suggests that at lower concentrations (25-75 µM), the compound may be inhibiting mitochondrial function or overall metabolic activity without causing immediate plasma membrane rupture. The higher IC50 in the non-cancerous HEK293 cell line could suggest a degree of selectivity, a desirable trait for a therapeutic candidate.

Mechanistic Deep Dive: Apoptosis vs. Necrosis

Once general cytotoxicity is established, the next logical step is to determine the primary mechanism of cell death. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is critical. Apoptosis is generally a preferred mechanism for anti-cancer agents, while necrosis is often associated with inflammation and off-target toxicity.

A standard method for this is flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining.

G cluster_0 Cell Population Staining cluster_1 Mechanism A Healthy Cell (Annexin V-, PI-) B Early Apoptotic Cell (Annexin V+, PI-) A->B Apoptotic Stimulus D Necrotic Cell (Annexin V-, PI+) A->D Necrotic Injury M1 Intact Membrane A->M1 C Late Apoptotic / Necrotic Cell (Annexin V+, PI+) B->C Progression M2 PS Flipping B->M2 M3 Membrane Permeable C->M3 D->M3

Caption: Discriminating cell death mechanisms with Annexin V/PI.

5.1.1 Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion and Future Directions

This guide has outlined a foundational, scientifically rigorous strategy for conducting the initial in vitro toxicity and cytotoxicity assessment of a novel compound, (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. By employing a tiered approach that combines orthogonal assays, researchers can build a reliable preliminary safety profile. The provided protocols for MTT, LDH, and Annexin V/PI assays represent the industry standard for initial screening.

Should this compound demonstrate a promising window of safety and efficacy, further investigations would be warranted. These could include assessments of:

  • Mitochondrial Toxicity: Using probes like JC-1 to measure mitochondrial membrane potential.

  • Oxidative Stress: Quantifying the generation of reactive oxygen species (ROS).

  • Genotoxicity: Performing an in vitro micronucleus test or a bacterial reverse mutation (Ames) test to assess mutagenic and clastogenic potential, following OECD guidelines.

  • hERG Channel Inhibition: A critical screen to flag potential cardiotoxicity liabilities.

By following this structured, evidence-based approach, research and development teams can make informed decisions, efficiently allocating resources to the most promising and safest lead candidates.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: A new, simple, rapid, and precise method for the determination of serum lactate dehydrogenase. Source: Clinical Chemistry URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals - Bacterial Reverse Mutation Test (No. 471). Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Exploratory

Decoding the Receptor Binding Affinity of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine: A Technical Guide to Allosteric Modulation and Target Selectivity

Executive Summary In modern neuropharmacology, the design of highly selective ligands requires the precise spatial arrangement of hydrogen-bonding networks and electrostatic interactions. The compound (1-(1H-Pyrrolo[3,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology, the design of highly selective ligands requires the precise spatial arrangement of hydrogen-bonding networks and electrostatic interactions. The compound (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine represents a highly specialized, privileged pharmacophore. By merging the 5-azaindole (pyrrolo[3,2-b]pyridine) core with a rigid, sterically demanding cyclopropanamine moiety, this scaffold exhibits exceptional binding affinity across specific central nervous system (CNS) targets.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the receptor binding kinetics, structural biology, and experimental validation of this scaffold. We will focus primarily on its well-documented role as a high-affinity ligand for the GluN2B subunit of the NMDA receptor [1] and specific serotonin (5-HT) receptor subtypes [2].

Mechanistic Rationale: Structural Biology of the Scaffold

The binding affinity of this compound is not coincidental; it is driven by the synergistic stereoelectronic effects of its two primary structural components:

  • The 1H-Pyrrolo[3,2-b]pyridine Core: Acting as a bioisostere of indole, this bicyclic system alters the pKa and lipophilicity of the molecule. The nitrogen at the 4-position serves as a critical hydrogen-bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen-bond donor. This dual capability allows the core to anchor deeply within the hydrophobic pockets of neuroreceptors[2].

  • The Cyclopropanamine Moiety: Positioned at the C6 position, the cyclopropyl ring restricts the conformational flexibility of the primary amine.

    • Causality in Design: Replacing flexible aliphatic chains with rigid cyclopropyl systems reduces the entropic penalty upon binding. This rigidity dictates a specific trajectory for the amine to form a critical electrostatic salt bridge with acidic residues (e.g., Aspartate or Glutamate) in the receptor's binding pocket, significantly enhancing the equilibrium dissociation constant ( Ki​ )[1]. Furthermore, cyclopropylamines are classic mechanism-based pharmacophores that influence metabolic clearance and target residence time[3].

Structural Interaction Pathway

When targeting the GluN2B subunit, the pyrrolo[3,2-b]pyridine scaffold binds at the interface between the GluN1 and GluN2B N-terminal domains (NTD)[4]. The binding of the compound stabilizes the closed conformation of the NTD cleft. This conformational lock allosterically propagates to the transmembrane pore, decreasing the channel open probability and preventing Ca2+ influx[1].

G A 1H-Pyrrolo[3,2-b]pyridine Scaffold C H-Bonding Network (N1-H & N4) A->C B Cyclopropanamine Moiety D Electrostatic Salt Bridge (Amine - Asp/Glu) B->D E GluN2B Allosteric Site (N-Terminal Domain) C->E D->E F Conformational Lock (Decreased Channel Open Probability) E->F

Mechanism of GluN2B negative allosteric modulation by the pyrrolopyridine scaffold.

Quantitative Binding Affinity Profiles

The affinity of the pyrrolo[3,2-b]pyridine-cyclopropanamine scaffold varies drastically based on the target receptor. The table below synthesizes the quantitative binding profiles observed in optimized derivatives of this class.

Target ReceptorBinding Affinity ( Ki​ / IC50​ )Primary Interaction MechanismSelectivity ProfileReference
NMDA (GluN2B) Ki​ < 15 nMN-Terminal Domain Allosteric Site>100-fold over GluN2A/2C/2D[1],[4]
5-HT1F Ki​ ~ 10–50 nMOrthosteric AgonismHigh selectivity over 5-HT1A/1B[2]
5-HT1B Ki​ ~ 2–10 nMAutoreceptor / Heteroreceptor Agonism25-fold over 5-HT1D[5]
hERG (Off-target) IC50​ > 10 µMPotassium Channel Pore BlockadeMinimal liability in optimized leads[1]

Experimental Workflow: Radioligand Binding Assay

To accurately determine the Ki​ of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, a highly controlled radioligand displacement assay is required. The following protocol describes the evaluation of GluN2B binding affinity using [3H] -ifenprodil.

Self-Validating Protocol

This protocol is designed as a self-validating system . Every step includes internal controls to ensure that the measured radioactive decay strictly correlates to specific receptor binding, eliminating false positives caused by lipophilic aggregation.

Step 1: Membrane Preparation

  • Action: Isolate rat forebrain membranes (rich in GluN2B expression). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Causality: Using native rat forebrain tissue rather than recombinant cell lines ensures the receptor is in its physiological lipid environment, preserving the delicate allosteric N-terminal domain conformation required for pyrrolopyridine binding[1].

Step 2: Assay Incubation

  • Action: Incubate 50 µg of membrane protein with 2 nM [3H] -ifenprodil and varying concentrations of the test compound (10 pM to 10 µM) in a final volume of 500 µL for 120 minutes at 4°C.

  • Causality: The 4°C incubation temperature minimizes receptor degradation and slows ligand dissociation kinetics, allowing the system to reach true thermodynamic equilibrium.

Step 3: Non-Specific Binding (NSB) Control

  • Action: In parallel wells, add 10 µM Ro 25-6981 (a known, highly selective GluN2B NAM) to define non-specific binding.

  • Trustworthiness (Self-Validation): If the test compound displaces [3H] -ifenprodil but the NSB remains high, the compound is binding non-specifically to lipids or the plastic plate, invalidating the Ki​ . A valid assay requires the NSB to be less than 15% of total binding.

Step 4: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This prevents the primary amine of the cyclopropanamine moiety from non-specifically adhering to the filter, ensuring that only receptor-bound ligand is captured.

Step 5: Quantification and Data Analysis

  • Action: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 Membrane Prep (Rat Forebrain) Step2 Incubation [3H]-Ligand + Test Cpd Step1->Step2 Step3 Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Liquid Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5

Step-by-step radioligand binding assay workflow for determining Ki values.

Pharmacokinetics and ADME Considerations

While the cyclopropanamine group provides high target affinity, it introduces specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities that must be managed during drug development.

  • Metabolic Clearance: Primary amines attached to cyclopropyl rings are highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and Cytochrome P450 enzymes. The cyclopropyl ring can undergo single-electron transfer resulting in ring-opening, which occasionally leads to mechanism-based (suicide) inhibition of these metabolic enzymes.

  • Optimization Strategy: To mitigate high hepatic clearance, researchers often employ N-methylation (e.g., converting the primary amine to a dimethylamine) or introduce steric shielding around the cyclopropyl ring. This significantly reduces metabolic turnover in human and rat liver microsomes while maintaining >75% receptor occupancy in the brain, allowing for successful in vivo target engagement[1],[4].

References

  • Title: Novel Potent 5-HT1F Receptor Agonists: Structure−Activity Studies of a Series of Substituted N-[3-(1-Methyl-4-piperidinyl)
  • Source: ACS Publications (ACS Medicinal Chemistry Letters)
  • Source: NIH (PubMed Central)
  • Title: Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor Source: ACS Publications URL
  • Source: NIH (PubMed Central)

Sources

Foundational

Crystal structure of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine bound to target proteins

An In-depth Technical Guide to the Crystal Structure of Lorlatinib (PF-06463922) Bound to Target Proteins For Researchers, Scientists, and Drug Development Professionals Abstract (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure of Lorlatinib (PF-06463922) Bound to Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine), widely known as Lorlatinib (PF-06463922), is a third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[1][2] This guide provides a comprehensive technical overview of the crystal structure of Lorlatinib in complex with its primary target proteins, Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), and explores the structural basis of its inhibitory mechanism.[3][4][5] Furthermore, we delve into the experimental methodologies required to obtain these high-resolution structures, from protein expression and purification to crystallization and X-ray diffraction analysis. By synthesizing crystallographic data with functional insights, this document aims to equip researchers and drug development professionals with a thorough understanding of Lorlatinib's molecular interactions, its structure-activity relationship (SAR), and the implications for overcoming therapeutic resistance.

Introduction: The Clinical Significance of Lorlatinib

Lorlatinib is a potent, ATP-competitive, small-molecule inhibitor of ALK and ROS1 receptor tyrosine kinases.[6][7] Developed by Pfizer, it was designed to penetrate the blood-brain barrier and to be effective against a wide range of resistance mutations that emerge during treatment with earlier-generation TKIs.[1][8] Oncogenic fusions of the ALK and ROS1 genes are key drivers in a subset of NSCLCs.[9] While first and second-generation inhibitors like crizotinib, alectinib, and ceritinib have shown initial efficacy, patients often develop resistance through secondary mutations in the kinase domain.[9] Lorlatinib's macrocyclic structure confers a unique binding mode that allows it to overcome many of these resistance mechanisms, including the common ALK G1202R mutation.[4][10]

Recent research has also identified the protein tyrosine kinase 2 (PYK2) as an additional target of Lorlatinib, suggesting a polypharmacology mechanism that may contribute to its anti-cancer effects and potentially offer avenues for repurposing the drug for other cancers.[11] Understanding the precise molecular interactions between Lorlatinib and its targets at an atomic level is therefore crucial for optimizing its clinical use and for the rational design of next-generation inhibitors.

Target Proteins and Biological Pathways

Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that plays a pivotal role in the development of the central and peripheral nervous systems. In certain cancers, chromosomal rearrangements lead to the fusion of the ALK gene with other partners, such as EML4, resulting in a constitutively active fusion protein that drives tumorigenesis through downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK GRB2 GRB2 EML4-ALK->GRB2 PI3K PI3K EML4-ALK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activation Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Promotes

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

Target Molecule: 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (CAS: 1266205-69-9) Application: Advanced building block for kinase inhibitors (e.g., Cdc7, METTL3, HPK1) and neurodegenerative drug discovery [1]. Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (CAS: 1266205-69-9) Application: Advanced building block for kinase inhibitors (e.g., Cdc7, METTL3, HPK1) and neurodegenerative drug discovery [1]. Methodology: Kulinkovich-Szymoniak Cyclopropanation

Strategic Overview & Rationale

The synthesis of 1-heteroarylcyclopropanamines presents a unique challenge due to the steric and electronic demands of the heteroaromatic core. Traditional methods involving the Strecker reaction followed by cyclization often suffer from poor yields and harsh conditions.

To achieve a scalable and self-validating synthesis of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, this protocol utilizes the Kulinkovich-Szymoniak reaction [2]. This organometallic approach converts a nitrile directly into a primary cyclopropanamine in a single operation. However, because the starting material (1H-pyrrolo[3,2-b]pyridine-6-carbonitrile) contains a highly acidic azaindole N-H proton (pKa ~16), direct exposure to Grignard reagents would prematurely quench the reactive intermediates. Therefore, a robust 2-(trimethylsilyl)ethoxymethyl (SEM) protection strategy is employed prior to cyclopropanation [3].

SynthesisFlow A 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (Starting Material) B Step 1: N-Protection SEM-Cl, NaH, DMF (0 °C to RT) A->B C SEM-Protected Azaindole Nitrile (Intermediate 1) B->C D Step 2: Kulinkovich-Szymoniak Reaction Ti(OiPr)4, EtMgBr, Et2O (-78 °C to RT) Then BF3·OEt2 C->D E SEM-Protected Cyclopropanamine (Intermediate 2) D->E F Step 3: SEM Deprotection TFA/DCM, then Ethylenediamine E->F G 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (Target Product) F->G

Figure 1: Three-step synthetic workflow for 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine.

Mechanistic Insights: The Kulinkovich-Szymoniak Reaction

Understanding the causality behind the Kulinkovich-Szymoniak mechanism is critical for troubleshooting and ensuring high yields. The reaction relies on the generation of a thermally unstable diethyltitanium intermediate at -78 °C. As the reaction warms, this intermediate undergoes β -hydride elimination to expel ethane gas, forming a highly reactive titanacyclopropane. This species acts as a 1,2-dicarbanion equivalent, inserting into the nitrile carbon-nitrogen triple bond to form an azatitanacyclopentene. Finally, the addition of a Lewis acid (BF 3​ ·OEt 2​ ) forces the ring contraction, yielding the cyclopropylamine [4].

Mechanism A Ti(OiPr)4 + 2 EtMgBr (in Et2O) B Diethyltitanium Intermediate A->B -78 °C C Titanacyclopropane (- Ethane) B->C Warm to RT D Azatitanacyclopentene (Nitrile Insertion) C->D + R-CN E Ring Contraction (via BF3·OEt2) D->E 0 °C to RT F Primary Cyclopropanamine E->F Hydrolysis

Figure 2: Mechanism of the Kulinkovich-Szymoniak cyclopropanation of nitriles.

Step-by-Step Experimental Protocol

Step 1: N-Protection of the Azaindole Core
  • Self-Validating Cue: The cessation of hydrogen gas evolution indicates complete deprotonation of the azaindole N-H.

  • Preparation: Flame-dry a 250 mL round-bottom flask. Charge with 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C under a nitrogen atmosphere. Add Sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until bubbling stops.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS.

  • Workup: Quench cautiously with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography to yield Intermediate 1 .

Expert Insight: Why SEM? While Boc is a common protecting group, Grignard reagents can attack the carbamate carbonyl. SEM provides a highly lipophilic, sterically hindered, and Grignard-resistant shield, ensuring full solubility in the ethereal solvents required for Step 2 [5].

Step 2: Kulinkovich-Szymoniak Cyclopropanation
  • Self-Validating Cue: The reaction mixture will transition from clear to a deep, dark brown/black upon the addition of EtMgBr, indicating the formation of the low-valent titanium species.

  • Preparation: In a flame-dried flask under N 2​ , dissolve Intermediate 1 (1.0 eq) and Titanium(IV) isopropoxide (1.1 eq) in anhydrous diethyl ether (Et 2​ O, 0.1 M).

  • Titanium Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add Ethylmagnesium bromide (3.0 M in Et 2​ O, 2.2 eq) dropwise over 15 minutes.

  • Insertion: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.

  • Ring Contraction: Cool the flask back to 0 °C. Add Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ , 2.0 eq) dropwise. Warm to room temperature and stir for 1 hour.

  • Workup: Quench by adding 10% aqueous NaOH (causes titanium salts to precipitate as a granular white solid). Stir vigorously for 30 minutes. Filter through a pad of Celite, washing the cake thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH) to yield Intermediate 2 .

Expert Insight: Why Et 2​ O over THF? THF coordinates strongly to the titanium center, which over-stabilizes the titanacyclopropane and inhibits the insertion of the nitrile. Et 2​ O is a weaker Lewis base, promoting a faster and higher-yielding catalytic cycle [4].

Step 3: SEM Deprotection and Amine Recovery
  • Self-Validating Cue: Complete consumption of the starting material via TLC (ninhydrin stain positive for the primary amine product).

  • Cleavage: Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Scavenging: Dissolve the crude residue in Methanol. Add Ethylenediamine (5.0 eq) and stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture. Purify the target compound using a Catch-and-Release solid-phase extraction (SCX cartridge) or reverse-phase prep-HPLC to afford pure 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine .

Expert Insight: Why add Ethylenediamine? The acid-mediated cleavage of the SEM group releases formaldehyde as a byproduct. Formaldehyde will rapidly react with the newly formed primary cyclopropanamine to form an imine or aminal. Ethylenediamine acts as a highly nucleophilic, sacrificial formaldehyde scavenger, protecting your target molecule [5].

Quantitative Data & Stoichiometry Summary

StepIntermediate / ProductKey ReagentsEquivalentsTemp ProfileExpected Yield
1 SEM-Protected NitrileNaH / SEM-Cl1.2 / 1.10 °C RT85 - 95%
2 SEM-Protected CyclopropanamineTi(OiPr) 4​ / EtMgBr / BF 3​ ·OEt 2​ 1.1 / 2.2 / 2.0-78 °C RT45 - 60%
3 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamineTFA / Ethylenediamine10.0 / 5.00 °C RT75 - 85%

References

  • Rubio, R. M., et al. "Genetic knockdown of METTL3 and its biological functions in AML." Genes & Development, 2018, 32(23-24), 1472-1484. URL:[Link]

  • Bertus, P.; Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, 2001, (18), 1792-1793. URL:[Link]

  • Bertus, P.; Szymoniak, J. "Primary cyclopropylamines from nitriles: preparation and synthetic applications." The Journal of Organic Chemistry, 2003, 68(18), 7133-7136. URL:[Link]

  • Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 2000, 100(8), 2789-2834. URL:[Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2006. URL:[Link]

Application

Dissolving (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine for Cell Culture Assays: An Application Note and Protocol

This guide provides a detailed protocol and scientific rationale for the solubilization of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, a novel small molecule inhibitor, for use in cell-based assays. The principle...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol and scientific rationale for the solubilization of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, a novel small molecule inhibitor, for use in cell-based assays. The principles and techniques described herein are grounded in established best practices for compound management and are designed to ensure experimental reproducibility and data integrity.

Introduction: The Challenge of Compound Solubility in Aqueous Environments

Small molecule inhibitors are indispensable tools in modern drug discovery and cell biology research. However, many of these compounds, particularly those with heterocyclic aromatic ring systems like the 1H-Pyrrolo[3,2-b]pyridine core, exhibit poor aqueous solubility. This presents a significant challenge for in vitro studies, as direct dissolution in cell culture media is often not feasible. The introduction of an organic solvent is typically required to first create a concentrated stock solution, which is then diluted to the final working concentration in the aqueous assay medium.

The choice of solvent and the methodology for preparing and diluting the compound are critical for a successful experiment. Improper handling can lead to compound precipitation, inaccurate dosing, and potential solvent-induced cytotoxicity, all of which can confound experimental results. This application note provides a robust framework for dissolving (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, ensuring its bioavailability and minimizing off-target effects.

Physicochemical Properties and Solvent Selection

While specific experimental data for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is not widely published, the 1H-Pyrrolo[3,2-b]pyridine scaffold is a key structural motif in many biologically active compounds. These are generally heterocyclic, aromatic compounds that tend to be poorly soluble in water.

Key Considerations for Solvent Selection:

  • Solubilizing Power: The solvent must be capable of dissolving the compound at a high concentration to create a stock solution.

  • Biocompatibility: The solvent must be tolerated by the cell line being used at the final working concentration.

  • Inertness: The solvent should not react with the compound or interfere with the biological assay.

Based on these criteria and extensive experience with similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. DMSO is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of hydrophobic compounds.[1]

Table 1: Recommended Solvents and Properties

SolventPurity SpecificationKey Considerations
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9%, sterile-filteredHighly hygroscopic; absorbed water can reduce compound solubility.[1] Use fresh, high-purity DMSO and keep the container tightly sealed.
EthanolAnhydrous, ≥99.5%Can be used as an alternative, but may have higher cytotoxicity for some cell lines compared to DMSO.[2]
Water (for final dilution)Sterile, cell culture gradeThe compound is expected to have very low solubility in 100% aqueous solutions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a critical first step for accurate and reproducible experiments.

Materials:

  • (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[1]

  • Sterile, amber (light-protecting) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before weighing the compound, gently tap the vial to ensure all the powder is at the bottom.[3]

  • Weighing the Compound: Accurately weigh out a desired amount of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine into a sterile amber microcentrifuge tube.

  • Calculating the Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is required for this calculation.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.[1]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Troubleshooting Insolubility: If the compound does not fully dissolve:

    • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[3][4]

    • Gentle Warming: If the compound is not heat-sensitive, warm the solution in a 37°C water bath for 10-20 minutes, followed by vortexing.[5] Caution: Do not exceed 50°C as this may risk compound degradation.[3]

  • Aliquoting and Storage:

    • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[1]

    • Store the aliquots at -20°C or -80°C for long-term stability.[1][4] For solutions stored longer than one month, re-testing for efficacy may be advisable.[6]

G cluster_0 Stock Solution Preparation Workflow A Weigh Compound B Add Anhydrous DMSO A->B C Vortex/Sonicate B->C D Visually Inspect for Complete Dissolution C->D D->C If Not Dissolved E Aliquot into Single-Use Tubes D->E If Dissolved F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a concentrated stock solution.

Protocol for Preparing Working Solutions and Dosing Cells

This protocol details the critical step of diluting the concentrated DMSO stock into your aqueous cell culture medium for treating cells. The primary challenge is to avoid precipitation of the compound.

Materials:

  • 10 mM stock solution of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or multi-well plates for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Solvent Tolerance Test (Recommended): Before proceeding with your main experiment, it is crucial to determine the maximum percentage of DMSO your specific cell line can tolerate without affecting viability or behavior. This is typically done by treating cells with a range of DMSO concentrations (e.g., 0.1% to 2%) and performing a cell viability assay (e.g., MTT or trypan blue exclusion).[7] Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.[6]

  • Preparing the Working Solution (Stepwise Dilution):

    • Never dilute the concentrated DMSO stock directly into a large volume of aqueous medium in a single step. This rapid change in solvent polarity will likely cause the compound to precipitate.

    • Perform an intermediate dilution of your stock solution in 100% DMSO to get closer to your final desired concentration range.

    • For the final dilution into the pre-warmed cell culture medium, add the DMSO-diluted compound to the medium while gently vortexing or swirling the tube. This gradual introduction helps to keep the compound in solution.

  • Dosing the Cells:

    • Add the final working solution to your cell culture plates.

    • Gently swirl the plates to ensure even distribution of the compound.

  • Solvent Control: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as your experimental groups to account for any effects of the solvent itself.[6][7]

G cluster_1 Working Solution and Dosing Protocol G Thaw 10 mM Stock Aliquot H Perform Intermediate Dilution in 100% DMSO G->H I Add to Pre-warmed Aqueous Medium (with mixing) H->I J Add to Cells I->J K Include Vehicle Control (Medium + same % DMSO) I->K

Caption: Protocol for preparing working solutions and cell dosing.

Scientific Rationale and Best Practices

  • Why Anhydrous DMSO? DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Water is a poor solvent for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, and its presence in the DMSO stock can significantly reduce the compound's solubility, leading to precipitation over time.

  • The Importance of Aliquoting: Each freeze-thaw cycle can introduce moisture into the stock solution and may cause degradation of the compound.[1] Aliquoting into single-use volumes preserves the integrity of the stock.[4]

  • Stepwise Dilution: The principle behind stepwise dilution is to avoid a sudden and dramatic change in the solvent environment. By gradually introducing the compound into the aqueous medium, you increase the likelihood that it will remain in a soluble state.

  • Solvent Cytotoxicity: Organic solvents like DMSO can be toxic to cells at higher concentrations.[7][8] They can affect cell membrane integrity, growth, and even gene expression.[7][8] Therefore, it is imperative to use the lowest effective concentration of DMSO and to always include a vehicle control.

Conclusion

The successful use of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine in cell culture assays is critically dependent on proper dissolution and handling. By utilizing high-purity anhydrous DMSO, preparing a concentrated stock solution, and employing a careful stepwise dilution into the final aqueous medium, researchers can ensure accurate dosing and minimize experimental artifacts. Adherence to these protocols, including the crucial use of a vehicle control, will contribute to the generation of reliable and reproducible data in drug discovery and cell biology studies.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - MDPI. (2021, May 12).
  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments - Benchchem. (n.d.).
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO - Benchchem. (n.d.).
  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (2013, September 10).
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26).
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.).
  • Inhibitor Handling Instructions - Selleck Chemicals. (n.d.).
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29).
  • Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay - Semantic Scholar. (n.d.).
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • Compound Handling Instructions - MCE. (n.d.).

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine)

Abstract This document provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine). This compound, featuring a pyrrolopyridine core and a primary amine, presents unique challenges, including potential peak tailing. We will explore the rationale behind critical methodological choices, from column and mobile phase selection to detector settings. This guide offers a step-by-step protocol for initial method development, optimization, and system suitability, ensuring the final method is accurate, precise, and fit for purpose in a drug development environment.

Introduction: The Analytical Challenge

(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine) is a heterocyclic compound featuring a 6-azaindole nucleus, a structure of interest in medicinal chemistry.[1][2] The accurate quantification and purity assessment of such molecules are paramount throughout the drug development lifecycle. The primary amine on the cyclopropyl group and the basic nitrogen in the pyridine ring necessitate a carefully designed HPLC method to achieve symmetric peak shapes and reliable separation from potential impurities.

This application note follows a logical workflow, beginning with an analysis of the molecule's physicochemical properties to inform a rational method development strategy.

Analyte Characterization: A Foundation for Method Development

Understanding the analyte's properties is the cornerstone of efficient method development.

Chemical Structure:

Figure 1: Structure of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine)

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₁N₃[3]

  • Functional Groups: The molecule possesses two key basic centers: a primary aliphatic amine (cyclopropanamine, estimated pKa ~9-10) and a pyridine nitrogen (estimated pKa ~4-5). It also contains a weakly acidic pyrrole nitrogen (pKa ~17).

  • Chromophore: The fused aromatic pyrrolopyridine system provides strong UV absorbance, making UV detection a suitable choice. Similar aromatic heterocyclic compounds are often analyzed between 230 nm and 280 nm.[4][5]

  • Polarity: The combination of the aromatic core and the polar amine group gives the molecule a moderate polarity, making it an ideal candidate for reversed-phase chromatography.

The presence of the basic primary amine is the most critical factor. This group can interact ionically with residual acidic silanols on the surface of traditional silica-based HPLC columns, leading to significant peak tailing and poor reproducibility. Our strategy must proactively address this challenge.

The Strategic Workflow of HPLC Method Development

A systematic approach is essential for developing a high-quality analytical method. The following workflow breaks the process into logical, manageable phases.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, UV, Polarity) B Initial Method Screening A->B Informs C Column Selection (e.g., C18, End-capped) B->C D Mobile Phase Selection (pH, Organic Modifier) B->D E Optimization Phase C->E D->E F Gradient & Flow Rate Tuning E->F G Temperature & Wavelength Adjustment E->G H Final Method & System Suitability F->H G->H I Validation H->I Precedes

Caption: A logical workflow for systematic HPLC method development.

Rationale for Column Selection

Given the analyte's moderate polarity, a Reversed-Phase C18 column is the most logical starting point.[5][6][7][8] However, to mitigate the risk of peak tailing from the primary amine, a modern, high-purity silica column with robust end-capping is strongly recommended. This minimizes the number of accessible free silanols.

Rationale for Mobile Phase Selection

The mobile phase composition, particularly its pH, is the most critical parameter for achieving good chromatography for this analyte.

AnalyteIonization cluster_low_ph Low pH (e.g., pH 2-3) cluster_high_ph High pH (e.g., pH > 10) Low_pH_Structure Analyte is Fully Protonated (R-NH3+) Excellent Peak Shape Low_pH_Structure->Midpoint PREFERRED APPROACH (Standard Columns) High_pH_Structure Analyte is Neutral (R-NH2) Requires pH-Stable Column Midpoint->High_pH_Structure Alternative Approach

Caption: Impact of mobile phase pH on the analyte's ionization state.

Controlling the ionization state of the amine is key. By operating at a low pH (2-3) , the primary amine is fully protonated to its conjugate acid (R-NH₃⁺). This has two major benefits:

  • It ensures a single, stable ionic form of the analyte during chromatography.

  • The protonated amine is repelled by any residual protonated silanols (silanol pKa is ~3.5), an effect known as ionic repulsion, which dramatically improves peak shape.

An acidic modifier like 0.1% Formic Acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS) detection if needed.[9] For the organic phase, Acetonitrile is generally preferred over methanol as it often provides sharper peaks and lower system backpressure.

Experimental Protocols

Protocol 1: Initial Method Screening and Optimization

This protocol establishes the baseline chromatographic conditions.

1. Reagent and Sample Preparation:

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.
  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.
  • Sample Solution: Accurately weigh and dissolve (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine) in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

2. Initial HPLC Conditions: A broad gradient is used initially to determine the approximate elution strength required and to visualize any early or late-eluting impurities.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmStandard phase with minimal silanol activity.
Mobile Phase A 0.1% Formic Acid in WaterLow pH for excellent peak shape of the basic amine.
Mobile Phase B AcetonitrileGood peak shape and low viscosity.
Gradient 5% to 95% B over 15 minutesEnsures elution of the main peak and any impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent band broadening.
Detection DAD/PDA at 254 nm, scan range 200-400 nm254 nm is a common starting point; scan confirms λmax.

3. Analysis and Adjustment:

  • Run the initial gradient. The target retention time for the main peak should ideally be between 5 and 10 minutes.
  • If retention is too short: Decrease the starting %B or make the gradient shallower.
  • If retention is too long: Increase the starting %B.
  • Examine the peak shape. The asymmetry or tailing factor should be close to 1.0. If tailing persists, ensure the formic acid concentration is adequate.
  • Use the DAD/PDA scan to identify the UV absorbance maximum (λmax) and update the detection wavelength for improved sensitivity.
Protocol 2: Final Optimized Method and System Suitability

After initial screening, the gradient can be refined for optimal resolution and shorter run time. System suitability tests are then performed to ensure the method's reliability.

1. Optimized HPLC Conditions: This table represents a hypothetical optimized method after refinement.

ParameterOptimized Condition
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 50% B over 10 minutes, hold at 50% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection DAD/PDA at 265 nm (example λmax)

2. System Suitability Testing (SST): Before running samples, the system's performance must be verified. This protocol ensures the trustworthiness of the results.

  • Prepare a system suitability solution (e.g., 0.5 mg/mL of the analyte).
  • Make five replicate injections of the solution.
  • Calculate the parameters listed in the table below. The results must meet the acceptance criteria before proceeding with sample analysis.
SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection and system precision.
RSD of Retention Time ≤ 1.0%Confirms pumping and mobile phase stability.
Theoretical Plates (N) N > 2000Indicates column efficiency.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine). By understanding the analyte's physicochemical properties, particularly its basic nature, a strategy centered on a low-pH mobile phase and a high-purity C18 column was successfully implemented. The detailed protocols for method development, optimization, and system suitability provide researchers with a reliable framework to generate high-quality, reproducible data suitable for the stringent requirements of the pharmaceutical industry.

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. PubChem. Available from: [Link]

  • 1H-Pyrrolo[3,2-b]pyridin-5-ol. PubChem. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Kyung Hee University. Available from: [Link]

  • Pyrrolo-[3,2-b]pyrroles for Photochromic Analysis of Halocarbons. ResearchGate. Available from: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available from: [Link]

  • Pyrrole derivatives. Georganics. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]

Sources

Application

Application Notes and Protocols: (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the "build–couple–pair" strategy relies heavily on structurally pre-organized, multifunctional building blocks[]. (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the "build–couple–pair" strategy relies heavily on structurally pre-organized, multifunctional building blocks[]. (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (CAS: 1266205-69-9) represents a highly privileged scaffold combining two critical pharmacophoric elements: a 5-azaindole (pyrrolo[3,2-b]pyridine) core and a sterically constrained cyclopropanamine moiety[2].

Mechanistic Advantages:

  • Hinge-Binding Capability: The 1H-pyrrolo[3,2-b]pyridine core acts as an excellent hydrogen bond donor-acceptor pair, frequently utilized in kinase inhibitor design to anchor into the ATP-binding pocket's hinge region[3].

  • Vector Extension & Metabolic Stability: The cyclopropanamine at the 6-position provides a rigid, sp3-rich vector pointing toward the solvent-exposed region or specificity pockets. Unlike standard anilines or flexible alkylamines, the cyclopropyl ring restricts rotational degrees of freedom, lowering the entropic penalty upon target binding while simultaneously resisting monoamine oxidase (MAO)-mediated oxidative deamination.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in downstream lead optimization.

Table 1: Calculated and Empirical Physicochemical Properties

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C10H11N3Low molecular weight (173.22 g/mol ), ideal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors (HBD) 3 (Pyrrole NH, Primary Amine NH2)Excellent for establishing multiple anchor points in target active sites.
Hydrogen Bond Acceptors (HBA) 1 (Pyridine N)Facilitates key interactions with kinase hinge backbone amides.
Amine pKa (Calculated) ~8.0 - 8.5Ensures protonation at physiological pH, enhancing solubility and hERG/target ionic interactions.
Topological Polar Surface Area 51.8 ŲOptimal for cell permeability; potential for CNS penetration if subsequent couplings are lipophilic.

Application Workflow & Integration Strategy

The integration of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine into a drug candidate typically involves functionalizing the primary amine while preserving the azaindole core for target anchoring.

G A 1H-Pyrrolo[3,2-b]pyridine Core (Hinge Binder) C Amide/Urea Coupling A->C Scaffold B Cyclopropanamine (Solvent Vector) B->C Basic Amine D Kinase Inhibitor Candidate C->D Optimization

Caption: Modular integration of the pyrrolo-pyridine core and cyclopropanamine vector in drug design.

Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (N-Acylation)

Objective: To couple a carboxylic acid derivative to the cyclopropanamine without protecting the azaindole nitrogen, leveraging the differential nucleophilicity between the primary aliphatic amine and the pyrrole NH.

Reagents & Materials:

  • (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In an oven-dried reaction vial purged with N2, dissolve the Target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the active O7-azabenzotriazole ester. Stir at room temperature for 15 minutes.

  • Amine Introduction: Add (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (1.0 eq) in a single portion. Causality: The primary amine of the cyclopropyl group is significantly more nucleophilic than the azaindole NH, ensuring chemoselective acylation without the need for Boc/Ts protection on the pyrrole ring.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase preparative HPLC or silica gel chromatography (DCM:MeOH gradient) to yield the target amide.

References

  • ChemBuyersGuide. "Toronto Research Chemicals (Page 2)." chembuyersguide.com. Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." acs.org. Available at: [Link][3]

Sources

Method

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

Pharmacological Context & Mechanism of Action (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine belongs to a highly specialized class of epigenetic modulators targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). To suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Mechanism of Action

(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine belongs to a highly specialized class of epigenetic modulators targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). To successfully deploy this compound in in vivo efficacy models (such as Acute Myeloid Leukemia xenografts or Sickle Cell Disease models), researchers must understand the causality behind its structural components:

  • The Cyclopropylamine Warhead: This moiety acts as a mechanism-based "suicide" inhibitor. Upon entering the LSD1 catalytic pocket, the enzyme's FAD cofactor oxidizes the primary amine. This triggers a radical-mediated ring opening that forms an irreversible, covalent adduct with FAD, permanently inactivating the enzyme[1].

  • The Azaindole Core (1H-Pyrrolo[3,2-b]pyridine): This rigid, lipophilic heterocycle serves as a bioisostere for indole. It provides critical hydrogen-bonding interactions within the substrate-recognition cleft, anchoring the molecule and driving high selectivity for LSD1 over structurally homologous monoamine oxidases (MAO-A/B)[2].

MOA Compound (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl) cyclopropanamine LSD1 LSD1 (KDM1A) FAD-Dependent Enzyme Compound->LSD1 Binds Cleft Adduct Covalent FAD-Adduct (Irreversible Inhibition) LSD1->Adduct Ring Opening Downstream H3K4me2 Accumulation & Gene De-repression Adduct->Downstream Epigenetic Shift

Caption: Mechanism of action: Irreversible LSD1 inhibition via covalent FAD-adduct formation.

Physicochemical Properties & Formulation Rationale

Designing a self-validating in vivo protocol requires addressing the compound's physical chemistry. The primary amine confers basicity (estimated pKa ~ 8.5–9.0), meaning the compound is most soluble in slightly acidic aqueous environments or as a formulated salt (e.g., hydrochloride). However, the planar, highly lipophilic azaindole core exhibits high crystal lattice energy, which strongly resists aqueous dissolution at physiological pH.

If unformulated compound is injected directly into the bloodstream, it will instantly precipitate, leading to erratic pharmacokinetics (PK), artificial toxicity, and micro-embolisms. Therefore, Intravenous (IV) and Intraperitoneal (IP) administration requires a step-down co-solvent approach (DMSO → PEG → Surfactant → Aqueous) to maintain the drug in a metastable solution[3].

Table 1: Vehicle Selection Matrix
RouteRecommended Vehicle CompositionEst. Max ConcentrationAdvantagesLimitations
IV / IP 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline10 - 15 mg/mLHigh systemic bioavailability; rapid PK onset.High viscosity; requires slow injection rates.
PO (Gavage) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water30 - 50 mg/mL (Suspension)Ideal for chronic daily dosing; low vehicle toxicity.Relies on GI absorption; yields lower Cmax​ .

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/IP Formulation (Self-Validating System)

This protocol utilizes a sequential solubilization technique. Do not alter the order of addition, as premature introduction of water will cause irreversible precipitation.

  • Weighing: Weigh the required mass of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine into a sterile glass vial.

  • Lattice Disruption (DMSO): Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 2 minutes. Validation Check: The powder must completely dissolve into a clear, albeit potentially colored, solution. If particulates remain, sonicate at 37°C for 5 minutes.

  • Co-Solvent Transition (PEG300): Add PEG300 to achieve 40% of the final volume. Vortex for 1 minute. The PEG acts as a thermodynamic bridge between the organic and aqueous phases.

  • Micelle Stabilization (Tween 80): Add Tween 80 to achieve 5% of the final volume. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution (Saline): Dropwise, add 0.9% sterile saline to make up the final 50% volume while continuously swirling the vial.

  • Final Validation: Hold the vial against a light source. The solution must be 100% transparent. If any cloudiness (micro-precipitation) is observed, the formulation has failed and must be discarded.

Protocol B: In Vivo Dosing Regimen & Toxicity Mitigation

Expert Insight: Because this compound is an irreversible LSD1 inhibitor, its pharmacodynamic (PD) effect outlasts its pharmacokinetic clearance. LSD1 is critically required for late-stage megakaryopoiesis. Continuous daily dosing of potent LSD1 inhibitors invariably leads to on-target thrombocytopenia (severe platelet depletion)[1].

  • Recommended Regimen: Implement an intermittent "5 days on, 2 days off" (5/2) dosing schedule.

  • Causality: The 5-day dosing phase drives robust accumulation of H3K4me2 (epigenetic memory) in target tumor cells, inducing differentiation[4]. The 48-hour drug holiday allows a critical window for bone marrow megakaryocytes to rebound and release platelets, preventing fatal hemorrhagic events during long-term efficacy studies.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflow

To establish a robust PK/PD correlation, researchers must measure both the physical presence of the drug and its downstream epigenetic consequences. Because the drug binds covalently, plasma PK will clear rapidly, but PD markers will remain elevated for days[2].

PK_PD_Workflow Formulation 1. Vehicle Prep & Solubilization Dosing 2. In Vivo Dosing (PO / IV / IP) Formulation->Dosing PK 3. PK Sampling (Plasma LC-MS/MS) Dosing->PK 0.25-24h PD 4. PD Biomarkers (H3K4me2 & CD86) Dosing->PD 4-72h Efficacy 5. Efficacy Readout (Tumor Vol / Survival) PK->Efficacy Exposure PD->Efficacy Correlation

Caption: In vivo experimental workflow integrating formulation, dosing, PK/PD, and efficacy.

Table 2: Recommended PK/PD Sampling Schedule
ParameterBiological MatrixSampling TimepointsTarget Analyte / Biomarker
PK Plasma (K2EDTA)0.25, 0.5, 1, 2, 4, 8, 24 hUnchanged parent compound via LC-MS/MS.
PD (Early) PBMCs / Bone Marrow4, 12, 24, 48 hH3K4me2 accumulation (Direct target engagement via Western Blot)[4].
PD (Late) Tumor Tissue / Blood48, 72 h, 7 daysCD86 expression (AML differentiation)[2] or γ -globin/HbF (SCD models)[3].

References

  • Title: Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis Source: Blood / PMC URL
  • Title: Novel, potent, and orally bioavailable LSD1 inhibitors induce fetal hemoglobin synthesis in a sickle cell disease mouse model Source: Blood / ASH Publications URL
  • Title: Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Title: Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia Source: Nature Communications / PMC URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine)

Welcome to the technical support guide for the synthesis of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine). This resource is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

The synthesis of this molecule, a valuable building block in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] This reaction couples 6-bromo-1H-pyrrolo[3,2-b]pyridine with 1-aminocyclopropan-1-amine (cyclopropanamine). While effective, this transformation is sensitive to various parameters that can significantly impact the reaction's success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine)?

A1: The most prevalent and efficient method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 6-bromo-1H-pyrrolo[3,2-b]pyridine with cyclopropanamine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is favored for its functional group tolerance and generally good yields when optimized.[1][3]

Q2: I am not seeing any product formation. What are the primary reasons for a complete reaction failure?

A2: Complete failure of the Buchwald-Hartwig amination can often be attributed to a few critical factors:

  • Catalyst Inactivity: The palladium catalyst, especially if old or improperly stored, may be inactive. It is crucial to use a fresh, high-quality catalyst.

  • Ligand Degradation: Phosphine ligands are often air-sensitive and can oxidize, rendering them ineffective. Ensure ligands are stored under an inert atmosphere.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not facilitate the catalytic cycle, while an overly strong base can lead to side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[4][5]

  • Poor Quality Starting Materials: Impurities in either the 6-bromo-1H-pyrrolo[3,2-b]pyridine or cyclopropanamine can poison the catalyst.

Q3: My reaction is sluggish, and I have a low conversion of my starting materials. What can I do to drive the reaction to completion?

A3: A sluggish reaction can be improved by addressing the following:

  • Increase Temperature: These reactions often require elevated temperatures (90-120 °C) to proceed at a reasonable rate.[4]

  • Solvent Choice: Aprotic, polar solvents like toluene or dioxane are generally preferred. Ensure the solvent is anhydrous, as water can interfere with the reaction.[4]

  • Catalyst and Ligand Loading: While typically low, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion for challenging substrates.

Troubleshooting Guide: Low Reaction Yield

Low yields are a common frustration in complex organic syntheses. This section provides a systematic approach to identifying and resolving the root causes of suboptimal yields in your (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine synthesis.

Problem 1: Significant Formation of Side Products

Q: I'm observing significant side product formation, primarily hydrodehalogenation of my starting material and diarylamine formation. How can I minimize these?

A: The formation of side products is a classic challenge in cross-coupling reactions. Here’s how to address the most common culprits:

  • Hydrodehalogenation (Replacement of Bromine with Hydrogen): This side reaction is often caused by β-hydride elimination.[1]

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands can disfavor this pathway. Ligands like XPhos or RuPhos are often effective.[4]

    • Base Strength: Using a less hindered but strong base can sometimes mitigate this issue.

  • Diarylamine Formation (Ar₂NH): This occurs when the product amine reacts with another molecule of the aryl halide.

    • Control Stoichiometry: Use a slight excess of the cyclopropanamine to favor the formation of the desired mono-arylated product.

    • Ligand Effects: Bulky ligands that sterically hinder the approach of the larger product amine to the palladium center can suppress diarylamine formation.[6][7]

Problem 2: Difficulty in Product Isolation and Purification

Q: My crude NMR shows a good conversion, but my isolated yield is very low. What am I doing wrong during the workup and purification?

A: Product loss during isolation is a frequent issue, especially with polar amine products.

  • Workup Procedure:

    • Cyclopropylamine is water-miscible, which can make extraction challenging.[8]

    • After quenching the reaction, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • A brine wash of the combined organic layers helps to remove residual water and some polar impurities.

  • Purification by Column Chromatography:

    • The amine product can stick to silica gel, leading to tailing and poor recovery.

    • To mitigate this, consider adding a small amount of a volatile base, such as triethylamine (1-2%), to your eluent system. This deactivates the acidic sites on the silica gel.

    • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. A common system is a gradient of methanol in dichloromethane.

Experimental Protocols

Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine

This starting material can be synthesized from 5-bromo-2-methyl-3-nitropyridine.

Step 1: Vinylation of 5-bromo-2-methyl-3-nitropyridine

  • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.7 eq).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Concentrate the mixture under vacuum to remove the solvent.

Step 2: Reductive Cyclization

  • Dissolve the residue from Step 1 in acetic acid.

  • Add iron powder (3.0 eq) and purge the mixture with nitrogen.

  • Heat the reaction to 100 °C for 20 hours.[9]

  • After cooling, dilute the mixture with an aqueous solution of sodium carbonate and extract with ethyl acetate.

  • Combine the organic layers, dry with sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine.[9]

Buchwald-Hartwig Amination for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine)

Reaction Setup:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add cyclopropanamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., dichloromethane/methanol with 1% triethylamine) to afford the desired product.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes a hypothetical screening of reaction components for the Buchwald-Hartwig amination to improve the yield of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine).

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)Dioxane10045
2Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene11085
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane10060
4Pd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)Toluene11078

This data is illustrative and serves as a guide for optimization.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Low Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion High Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst/Ligand Loading Incomplete_Conversion->Optimize_Conditions Check_Reagents Check Reagent Quality: - Catalyst Activity - Ligand Purity - Solvent Anhydrous? Incomplete_Conversion->Check_Reagents Workup_Issue Investigate Workup/Purification Complete_Conversion->Workup_Issue Side_Products Analyze for Side Products (NMR/MS) Complete_Conversion->Side_Products Optimize_Purification Optimize Purification: - Modify Eluent (add base) - Alternative Method (e.g., crystallization) Workup_Issue->Optimize_Purification

Caption: A decision tree for troubleshooting low reaction yields.

References

  • ChemicalBook. (2025, July 24). 6-BROMO-1H-PYRROLO[3,2-B]PYRIDINE | 944937-53-5.
  • Ataman Kimya. CYCLOPROPYLAMINE.
  • Benchchem. An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Choi, K., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
  • ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • CymitQuimica. CAS 765-30-0: Cyclopropylamine.
  • SmallMolecules.com. (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine.
  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • Thesis Template. Zinc Mediated Synthesis of Cyclopropylamines.
  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Reddit. (2023, June 28). Extraction of Cyclopropylamine : r/OrganicChemistry.
  • Wikipedia. Buchwald–Hartwig amination.
  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Google Patents. US3711549A - Process for manufacturing cyclopropylamine.
  • SmallMolecules.com. (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine.
  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.

Sources

Optimization

Troubleshooting poor DMSO solubility of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

Welcome to the Advanced Technical Support Guide for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine . This document is engineered for researchers and drug development professionals facing challenges with the solvation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine . This document is engineered for researchers and drug development professionals facing challenges with the solvation and handling of this specific building block.

Below, you will find a mechanistic breakdown of the solubility barriers, self-validating experimental protocols, and a comprehensive FAQ section to ensure the integrity of your downstream assays.

Mechanistic Root Cause Analysis: The "Why" Behind the Insoluble Pellet

Before applying brute-force physical methods to dissolve your compound, it is critical to understand the molecular causality of its resistance to solvation. (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (CAS: 1266205-69-9) is characterized by a highly rigid and polar architecture:

  • Extensive Hydrogen Bonding: The pyrrolo[3,2-b]pyridine core contains both a strong hydrogen bond donor (pyrrole NH) and an acceptor (pyridine N)[1].

  • Primary Amine Interference: The cyclopropanamine moiety features a primary amine, which acts as an additional dual H-bond donor/acceptor.

  • High Crystal Lattice Energy: These functional groups allow the free base form of the molecule to create a dense, interlocking intermolecular hydrogen-bonding network. The energy required to break these solute-solute interactions often exceeds the solvation energy provided by pure, neutral Dimethyl Sulfoxide (DMSO).

  • Hygroscopic Solvent Vulnerability: DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric moisture can act as an anti-solvent for the lipophilic domains of the pyrrolopyridine core, drastically reducing solubility[2].

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of the compound under various solvation environments, allowing you to select the appropriate strategy based on your target concentration.

Solvation EnvironmentExpected Solubility LimitMechanistic Causality
Pure DMSO (Room Temp) < 5 mMHigh crystal lattice energy prevents spontaneous solvation.
Pure DMSO (Heated to 50°C) ~ 10 - 20 mMThermal energy temporarily overcomes lattice forces; high risk of crashing out upon cooling.
Moisture-Contaminated DMSO < 1 mMWater acts as an anti-solvent, forcing lipophilic aggregation[2].
Acidified DMSO (0.1% TFA) > 50 mM Amine protonation disrupts the H-bond network via electrostatic repulsion, forming a highly soluble salt[3].

Experimental Workflow: In Situ Chemical Disruption Protocol

When physical methods (vortexing and heating) fail, chemical disruption is the gold standard. By introducing a trace amount of Trifluoroacetic Acid (TFA), you protonate the primary amine, breaking the intermolecular lattice and converting the free base into a soluble salt form[3].

Self-Validating Step-by-Step Methodology

Step 1: Solvent Quality Control

  • Action: Discard any DMSO that has been open on the benchtop for more than a month. Obtain a fresh, sealed ampoule of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Rationale: Eliminates water-induced precipitation[2].

Step 2: Preparation of Acidified Vehicle

  • Action: In a sterile microcentrifuge tube, prepare a stock of 0.1% to 0.5% (v/v) TFA in anhydrous DMSO .

  • Rationale: TFA is lipophilic and provides superior solvation for complex heterocycles compared to aqueous inorganic acids.

Step 3: Solvation & Acoustic Disruption

  • Action: Add the acidified DMSO to your pre-weighed compound to reach your target concentration (e.g., 50 mM). Vortex for 60 seconds. If micro-particulates remain, place the tube in a water bath sonicator set to 40°C for 5–10 minutes.

Step 4: The Self-Validation Check (Critical)

  • Action: Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the very bottom of the tube under a strong light.

  • Validation: If a microscopic white pellet is visible, the compound is not fully dissolved. If the solution is optically clear, proceed to validate via Dynamic Light Scattering (DLS) on a 1:100 dilution to confirm the absence of colloidal nano-aggregates.

Troubleshooting Decision Tree

Follow this logical pathway to systematically resolve solubility failures without degrading your compound.

G Step1 Start: Add Pure DMSO to Compound Check1 Visible Particulates or Cloudiness? Step1->Check1 Step2 Apply Sonication & Heat (40-60°C) Check1->Step2 Yes Success Clear Solution Achieved Validate via Centrifugation Check1->Success No Check2 Still Insoluble? Step2->Check2 Step3 Chemical Disruption: Add 0.1% - 0.5% TFA Check2->Step3 Yes Check2->Success No Check3 Verify Solvent Quality: Is DMSO Anhydrous? Step3->Check3 Check3->Success Yes Fail Replace with Fresh Anhydrous DMSO Check3->Fail No Fail->Step1

Fig 1. Logical decision tree for troubleshooting pyrrolopyridine solubility in DMSO.

Frequently Asked Questions (FAQs)

Q: Will adding TFA to my DMSO stock cause toxicity in my downstream cell-based assays? A: It depends entirely on your final dilution factor. If you dilute a 50 mM stock down to a 10 µM working concentration in cell culture media, the dilution factor is 1:5000. The final TFA concentration in the well will be 0.00002%, which is negligible and easily neutralized by the HEPES or bicarbonate buffering system in standard media. Always run a vehicle control (DMSO + 0.1% TFA diluted identically) to empirically rule out baseline toxicity.

Q: My compound dissolved perfectly in DMSO, but immediately precipitated when I added it to my aqueous assay buffer. Why? A: This is a classic "solvent shift" phenomenon. When the DMSO is diluted into water, the compound exceeds its intrinsic aqueous solubility limit and crashes out as crystal clusters[3]. To prevent this, avoid direct bolus additions. Instead, perform a gradual step-wise dilution, or pre-mix your DMSO stock with a biocompatible co-solvent (e.g., PEG-400 or Tween-80) at a 1:1 ratio before introducing it to the aqueous buffer.

Q: Can I store the dissolved stock at 4°C? A: No. DMSO freezes at 18.5°C. Storing the solution at 4°C will cause the solvent to freeze, which forces the compound out of solution during the phase change. Upon thawing, the compound may not re-dissolve easily. Aliquot your clear stock into single-use vials and store them at -20°C or -80°C. Thaw them rapidly in a 37°C water bath immediately before use.

References

  • AngeneChemical. "1H-Pyrrolo[3,2-b]pyridine | 272-49-1 Chemical Properties and Hydrogen Bonding." Angene Chemical. Available at:[Link]

  • ResearchGate Scientific Community. "1543 questions with answers in SOLUBILITY | Science topic (Troubleshooting Compound Solubility in DMSO and Aqueous Media)." ResearchGate. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine during long-term storage

Welcome to the technical support guide for ensuring the long-term stability of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the long-term stability of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this valuable compound during storage. This guide provides in-depth technical information and practical, field-proven advice to maintain the integrity of your samples.

Introduction: Understanding the Molecule's Vulnerabilities

1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is a complex heterocyclic compound featuring two key structural motifs that influence its stability: the electron-rich pyrrolopyridine core and the strained cyclopropylamine moiety. The primary amine group is a site of nucleophilicity and is susceptible to oxidation, while the heterocyclic system can also be a target for oxidative degradation.[1][2] The strained cyclopropane ring can undergo scission, particularly following oxidation at the adjacent nitrogen atom.[3][4]

This guide will address the most common questions and challenges related to the storage and handling of this compound, providing both preventative measures and troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine?

A1: Based on its structure, the primary degradation pathways are anticipated to be:

  • Oxidation: This is one of the most common degradation routes for molecules with electron-rich groups like tertiary amines and unsaturated bonds.[2] The primary amine is susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[1] Furthermore, one-electron oxidation at the nitrogen of the cyclopropylamine can lead to the cleavage of the strained cyclopropane ring.[3]

  • Hydrolysis: Amines can be hygroscopic, meaning they readily absorb moisture from the air.[5] This moisture can facilitate hydrolysis, potentially leading to the formation of byproducts.

  • Thermal Degradation: Elevated temperatures can accelerate chemical reactions such as rearrangements, bond cleavage, and oxidation.[2] For amine compounds, this can lead to deamination or cyclization.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the degradation pathways mentioned above, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CLow temperatures significantly slow down the rate of chemical degradation reactions.[6]
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation.
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation.
Moisture Tightly sealed container with a desiccantPrevents the absorption of moisture, which can lead to hydrolysis.[5]

For routine short-term storage (a few weeks), refrigeration at 2-8°C under an inert atmosphere may be sufficient, provided the compound is protected from light and moisture.[7]

Q3: I've observed a change in the color of my sample over time. What could be the cause?

A3: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently associated with oxidation or the formation of polymeric impurities. It is crucial to re-analyze the purity of the sample using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the extent of degradation.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is generally not recommended for long-term storage due to the increased potential for solvent-mediated degradation. If temporary storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -80°C, and use promptly. Be aware that some solvents can degrade over time and contribute to the degradation of the dissolved compound.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical approach to resolving them.

Issue 1: Decreased Purity Detected by HPLC Analysis

If you observe a decrease in the purity of your sample over time, it is essential to identify the cause and take corrective action.

Potential Causes & Solutions:

  • Improper Storage Conditions:

    • Troubleshooting: Review your storage protocol against the ideal conditions outlined in the table above. Ensure the container is properly sealed and that an inert atmosphere was established.

    • Solution: If the storage conditions were suboptimal, transfer an aliquot of the material to a new, clean, dry amber vial. Purge with argon or nitrogen, seal tightly, and store at -20°C or below.

  • Presence of Impurities from Synthesis:

    • Troubleshooting: Review the initial certificate of analysis. Some impurities may act as catalysts for degradation.

    • Solution: If the initial purity was lower than desired, repurification by column chromatography or recrystallization may be necessary. For guidance on purification techniques for similar pyrrolopyridine structures, refer to established methods.[8]

  • Container Incompatibility:

    • Troubleshooting: Ensure the storage container is made of an inert material such as borosilicate glass (Type I) or a compatible polymer like polypropylene.

    • Solution: If there is any doubt about the container's integrity or compatibility, transfer the sample to a new, appropriate container.

Logical Flow for Troubleshooting Purity Issues

G start Purity Decrease Detected check_storage Review Storage Conditions (Temp, Atmosphere, Light, Moisture) start->check_storage storage_ok Conditions Optimal? check_storage->storage_ok correct_storage Correct Storage Conditions: - Repackage under Inert Gas - Store at ≤ -20°C in Dark storage_ok->correct_storage No check_impurities Review Initial Purity & Impurity Profile storage_ok->check_impurities Yes reanalyze Re-analyze Purity correct_storage->reanalyze end Purity Stabilized reanalyze->end impurities_ok Initial Purity Acceptable? check_impurities->impurities_ok purify Repurify Compound (e.g., Chromatography, Recrystallization) impurities_ok->purify No impurities_ok->end Yes purify->reanalyze

Caption: Troubleshooting workflow for decreased sample purity.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine to ensure its long-term stability.

Materials:

  • 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (solid)

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry argon or nitrogen gas

  • -20°C or -80°C freezer

  • Desiccator cabinet (optional, for short-term ambient storage before freezing)

Procedure:

  • Preparation: In a controlled environment with low humidity (e.g., a glove box or under a stream of dry inert gas), weigh the desired amount of the compound into a pre-dried amber glass vial.

  • Inerting: Gently flush the headspace of the vial with dry argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined screw cap.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container (e.g., a freezer box) and store it in a dedicated -20°C or -80°C freezer.

  • Equilibration: When accessing the sample, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is a valuable tool to understand the potential degradation pathways of your compound and to develop stability-indicating analytical methods.[1][2]

Objective: To identify the degradation products of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine under various stress conditions.

Materials:

  • 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

  • HPLC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample at 80°C for 48 hours, then dissolve in the stock solvent.

    • Control Sample: Store the stock solution at 4°C, protected from light.

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples, including the control, by HPLC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks that represent degradation products.

    • Use the mass spectrometry data to determine the molecular weights of the degradation products and propose their structures.

Workflow for Stability Assessment

G start 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine stress Forced Degradation Study (Acid, Base, Oxidative, Thermal) start->stress analysis HPLC-MS Analysis stress->analysis compare Compare Stressed vs. Control Samples analysis->compare identify Identify Degradation Peaks compare->identify characterize Characterize Degradants (MS Data) identify->characterize pathway Propose Degradation Pathways characterize->pathway method Develop Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

References

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed. (2007, November 15). PubMed. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Diplomata Comercial. Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. SciSpace. Retrieved from [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. Ataman Kimya. Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system - ResearchGate. (2014, September 12). ResearchGate. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Longdom Publishing. Retrieved from [Link]

  • Cyclopropylamine - Clear Colorless Oil Liquid, 2-year Shelf Life, Room Temperature Storage, Industrial Application, Cas No: 765-30-0 at Best Price in Navi Mumbai - Tradeindia. Tradeindia. Retrieved from [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (2010, November 26). UM Research Repository. Retrieved from [Link]

  • Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake | Request PDF - ResearchGate. (2026, March 31). ResearchGate. Retrieved from [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25). MDPI. Retrieved from [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Semantic Scholar. Retrieved from [Link]

  • (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol - PubChem - NIH. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Flash Chromatography of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine)

Prepared by the Gemini Application Science Team This guide provides in-depth technical support for the purification of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (CAS: 1266205-69-9), a polar, basic compound that...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Application Science Team

This guide provides in-depth technical support for the purification of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (CAS: 1266205-69-9), a polar, basic compound that presents unique challenges in flash chromatography. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize purity, yield, and throughput.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing and low recovery when purifying this compound on standard silica gel?

Answer: This is the most common issue encountered with basic amines like (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. The root cause is a strong, non-ideal interaction between the basic amine groups in your molecule and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2]

  • Mechanism of Interaction: The lone pair of electrons on the nitrogen atoms of your compound can form strong hydrogen bonds or even undergo acid-base interactions with the weakly acidic silanol groups. This secondary interaction, separate from the desired polar retention mechanism, causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.[2][3] In severe cases, this binding can be irreversible, leading to significant loss of material on the column and poor recovery.[1]

  • Visualizing the Problem: Imagine the silica surface as "sticky" specifically for your basic compound. As the solvent front moves, most of your compound travels with it, but a fraction is constantly being caught and released by the sticky silanol sites, stretching the elution band into a tail.

Q2: What is the best stationary phase to use for this purification?

Answer: The optimal stationary phase aims to minimize the acidic silanol interactions. You have several effective options, and the best choice depends on your specific separation needs and the nature of the impurities.

Stationary PhaseMechanismBest For...ProsCons
Standard Silica Gel Normal-Phase (Adsorption)Cost-sensitive applications where tailing can be managed with mobile phase modifiers.Inexpensive, widely available, high loading capacity.Causes severe peak tailing and potential yield loss for basic amines without modifiers.[1][4]
Amine-Functionalized Silica (NH2) Normal-PhaseHighly Recommended. Routinely purifying basic compounds.[5]Excellent peak shape for amines, reduces need for mobile phase modifiers, predictable chromatography.[1][4]Higher cost than bare silica.
Basic Alumina Normal-Phase (Adsorption)An alternative to silica for base-sensitive compounds.Basic surface prevents strong interaction with basic analytes.[5]Lower resolution and loading capacity compared to silica, activity can be variable.
Reversed-Phase (C18) Reversed-Phase (Partitioning)Purifying highly polar compounds or when normal-phase fails to resolve impurities.[6][7]Excellent for polar compounds, often provides different selectivity compared to normal-phase.[6][8]Requires aqueous mobile phases which can be difficult to remove; lower loading capacity for preparative scale.
Q3: How can I improve my results on standard silica gel if it's my only option?

Answer: If you must use standard silica gel, the key is to "neutralize" the acidic silanol groups by adding a small amount of a competing base to your mobile phase.[1][4]

  • Recommended Modifier: Add 0.1% to 1% triethylamine (TEA) or a 7N ammonia solution in methanol to your mobile phase. TEA is a volatile organic base that will preferentially interact with the silanol groups, effectively shielding your target compound from these sites. This allows for a more ideal chromatographic separation with significantly improved peak shape and recovery.[4]

  • Implementation: Ensure the modifier is added to both the weak (e.g., Hexane/Ethyl Acetate) and strong (e.g., Methanol) solvents to maintain a consistent concentration during the gradient. The column must also be equilibrated with the base-modified solvent before loading the sample.

Q4: How do I translate my Thin-Layer Chromatography (TLC) results into an effective flash gradient?

Answer: TLC is an essential tool for method development. The goal is to find a solvent system where your target compound has a retention factor (Rf) between 0.2 and 0.35 .[5][9] This Rf range ensures that the compound is retained well enough to be separated from impurities but elutes in a reasonable volume without excessive band broadening.[10]

Once you have an optimal TLC solvent system, you can develop a gradient for your flash system. A common approach is to start the gradient at a solvent composition that is significantly weaker than your TLC mobile phase and ramp up to a composition that is slightly stronger.

TLC Rf of TargetRecommended Starting Gradient (Linear)Elution Position
0.3 in 10% MeOH/DCMStart: 2% MeOH/DCM, Gradient to 15% MeOH/DCM over 12 Column Volumes (CV)Target should elute around 4-6 CV.
0.2 in 5% MeOH/DCMStart: 1% MeOH/DCM, Gradient to 10% MeOH/DCM over 12 Column Volumes (CV)Target should elute around 5-7 CV.

Many modern flash chromatography systems have built-in algorithms to automatically convert TLC Rf values into an optimized gradient.[9][11] These tools typically require you to input the solvent system and the Rf values of your target and key impurities.[9]

Q5: What is the best way to load my sample onto the column?

Answer: For this polar compound, dry loading is strongly recommended.

  • Liquid Loading Issues: Dissolving the sample in a strong solvent (like pure Methanol or DCM) and injecting it directly can disrupt the equilibrium at the top of the column. This "strong solvent effect" can cause band broadening and reduce resolution, especially for early-eluting impurities.[12]

  • Dry Loading Procedure:

    • Dissolve your crude sample in a minimal amount of a suitable volatile solvent (e.g., Methanol, DCM).

    • Add a small amount of an inert adsorbent (silica gel or Celite® is common).

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Load this powder directly onto your column.

This technique introduces the sample in a solid phase, ensuring it dissolves slowly into the initial, weak mobile phase, leading to sharper bands and better separation.[5][7]

Troubleshooting & Optimization Workflows

Selecting the Right Purification Strategy

The choice between normal-phase and reversed-phase chromatography is fundamental. This decision tree can guide your initial method development.

G Diagram 1: Purification Strategy Decision Tree start Start: Crude Sample Properties solubility Is the crude material soluble in moderately polar solvents (e.g., EtOAc, DCM)? start->solubility impurities Are the major impurities significantly less polar? solubility->impurities Yes rp_solubility Is the crude material soluble in polar solvents (e.g., MeOH, Water, ACN)? solubility->rp_solubility No np_amine Recommended: Normal-Phase on Amine-Functionalized Silica impurities->np_amine Yes rp_c18 Recommended: Reversed-Phase (C18) Use pH modifier for peak shape impurities->rp_c18 No rp_solubility->rp_c18 Yes re_eval Re-evaluate solubility and impurity profile. Consider alternative techniques. rp_solubility->re_eval No np_silica Alternative: Normal-Phase on Silica Gel + Amine Modifier (TEA) np_amine->np_silica If NH2 column is unavailable

Caption: Purification strategy decision tree.

Troubleshooting Poor Peak Shape

Peak asymmetry is a common problem that compromises resolution and purity. Use this workflow to diagnose and solve issues with peak shape.

G Diagram 2: Peak Shape Troubleshooting Workflow start Problem: Poor Peak Shape tailing Symptom: Tailing Peak start->tailing fronting Symptom: Fronting Peak start->fronting cause_tailing1 Cause: Secondary Silanol Interaction (Most likely for this compound) tailing->cause_tailing1 cause_tailing2 Cause: Column Channeling or Void tailing->cause_tailing2 cause_fronting1 Cause: Column Overload (Too much sample mass) fronting->cause_fronting1 cause_fronting2 Cause: Strong Injection Solvent fronting->cause_fronting2 solution_tailing1a Solution 1: Use Amine-Functionalized (NH2) Silica Column cause_tailing1->solution_tailing1a solution_tailing1b Solution 2: Add 0.1-1% Triethylamine (TEA) or NH3/MeOH to Mobile Phase cause_tailing1->solution_tailing1b solution_tailing2 Solution: Replace Column cause_tailing2->solution_tailing2 solution_fronting1 Solution: Reduce Sample Load cause_fronting1->solution_fronting1 solution_fronting2 Solution: Use Dry Loading or Dissolve Sample in Weaker Solvent cause_fronting2->solution_fronting2

Caption: A logical workflow for troubleshooting peak shape.

Detailed Experimental Protocols

Protocol 1: Method Development using TLC

This protocol outlines the steps to find a suitable mobile phase for normal-phase purification.

  • Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., 10 mg in 1 mL of Methanol).

  • Screen Solvents: Spot the stock solution on at least three different TLC plates. Develop each plate in a chamber with a different solvent system. Good starting systems include:

    • System A: 5% Methanol in Dichloromethane (DCM)

    • System B: 10% Methanol in Dichloromethane (DCM)

    • System C: 10% Ethyl Acetate in Hexanes (less likely to work for this polar compound, but good for checking for non-polar impurities).

  • Add Modifier: Prepare a new set of developing solvents identical to the ones above, but add 0.5% triethylamine (TEA) to each. Develop new TLC plates in these modified systems.

  • Analyze Results: Visualize the plates under UV light and/or with a potassium permanganate stain. Compare the plates with and without the TEA modifier. You should observe that the spots for your target amine are much sharper and less streaky in the systems containing TEA.

  • Optimize: Adjust the ratio of the strong solvent (Methanol) to the weak solvent (DCM) until the Rf value of your target compound is in the optimal 0.2-0.35 range.[5][9] This is the mobile phase composition you will target during your flash chromatography gradient.

Protocol 2: Purification on Amine-Functionalized (NH2) Silica

This is the recommended protocol for achieving the best peak shape and recovery.

  • Column Selection: Choose an appropriately sized amine-functionalized flash column based on your sample mass (e.g., a 12g column for a 100-200 mg load).

  • Mobile Phase Preparation: Prepare your weak solvent (A: Ethyl Acetate or DCM) and strong solvent (B: Methanol). No TEA modifier is needed.

  • Sample Preparation (Dry Load):

    • Dissolve your crude sample (e.g., 150 mg) in a minimal volume of methanol.

    • Add ~1.5 g of silica gel.

    • Evaporate to a free-flowing powder using a rotary evaporator.

  • System Setup and Equilibration:

    • Load the dry sample onto your column.

    • Equilibrate the column with 3-5 column volumes of your initial mobile phase (e.g., 100% DCM).

  • Elution:

    • Run a linear gradient based on your TLC development. For a target with an Rf of 0.25 in 5% MeOH/DCM, a suitable gradient would be:

      • 0-2 CV: 100% DCM (isocratic hold)

      • 2-14 CV: Linear gradient from 0% to 10% MeOH in DCM

      • 14-16 CV: 10% MeOH in DCM (isocratic hold)

  • Fraction Collection & Analysis: Collect fractions and monitor by TLC to identify those containing the pure product. Combine pure fractions and evaporate the solvent to yield the purified compound.

References

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?[Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • Sorbent Technologies, Inc. (2024, May 15). Scouting Gradients in Flash Chromatography. [Link]

  • Kielbasa, M., et al. (2022). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography Separations. Molecules, 27(11), 3634. [Link]

  • Interchim. (n.d.). TLC to Gradient Chromatography Separation Simulator. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • King, A. (n.d.). Successful Flash Chromatography. Harvard University Department of Chemistry. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. r/chemistry. [Link]

  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing in the Analysis of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

Welcome to the dedicated troubleshooting guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. This resource is tailored for researchers, analytical sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. This resource is tailored for researchers, analytical scientists, and drug development professionals who are encountering challenges with asymmetrical peak shapes, specifically peak tailing, for this compound. Our goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve these issues, ensuring the accuracy and robustness of your analytical method.

Understanding the Challenge: The Chemistry of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

The structure of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, which incorporates a basic cyclopropylamine moiety and a heterocyclic pyrrolopyridine system, presents a classic challenge in reversed-phase HPLC. Basic compounds, particularly primary amines, are highly susceptible to undesirable secondary interactions with the stationary phase, leading to poor peak shapes.

The primary chemical cause of peak tailing for basic analytes is the interaction between the protonated form of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] These silanol groups are acidic and can become deprotonated and negatively charged, especially at mid-range pH values.[1] This electrostatic attraction leads to a secondary retention mechanism that is stronger and has slower kinetics than the intended hydrophobic partitioning, resulting in a "tailing" effect as the analyte molecules slowly elute from these active sites.[1]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a chromatographic phenomenon where the peak's asymmetry is skewed, with the back end of the peak being broader than the front.[4] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, Gaussian peak has a Tf of 1.0. A value greater than 1.2 often indicates a potential issue with the separation that could affect integration accuracy and resolution.[4]

Q2: My neutral and acidic compounds in the same run look fine, but 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is tailing. What does this suggest?

A2: This is a strong indicator that the tailing is due to a chemical interaction between your basic analyte and the stationary phase, rather than a physical problem with the HPLC system (like a column void or dead volume).[1][5] Neutral compounds are unaffected by silanol interactions, so their good peak shape helps to isolate the problem to analyte-specific issues.[1]

Q3: Can my sample solvent cause peak tailing?

A3: Yes. If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of organic solvent), it can lead to peak distortion, including tailing or fronting. It is always recommended to dissolve your sample in the mobile phase or a solvent with a weaker elution strength.[4]

Q4: When should I consider replacing my HPLC column?

A4: If you've systematically worked through mobile phase and method adjustments without success, and you've noticed a gradual decline in performance over time, it may be time to replace the column. Columns have a finite lifetime and can suffer from irreversible contamination or degradation of the stationary phase, leading to more exposed silanol groups.[5] Using a guard column can help extend the life of your analytical column.[5]

Systematic Troubleshooting Guide

This guide follows a logical progression from the simplest and most common solutions to more involved method development strategies.

Step 1: Initial Diagnosis - Chemical vs. Physical Problem

The first step is to determine the nature of the tailing issue.

  • Observation: If only the peak for 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (and other basic compounds) is tailing, the problem is likely chemical.

  • Observation: If all peaks in your chromatogram are tailing, including neutral markers, the problem is likely physical.[1] This could be due to a column void, a leak, or extra-column volume in the system.[1][6]

The workflow below outlines the troubleshooting path.

G start Peak Tailing Observed for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine check_all_peaks Do all peaks in the chromatogram exhibit tailing? start->check_all_peaks physical_issue Likely a Physical Issue: - Check column for voids - Inspect fittings and tubing - Minimize extra-column volume check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue: Analyte-specific interaction with stationary phase check_all_peaks->chemical_issue No final_review Review Peak Shape and Method Performance physical_issue->final_review mobile_phase_opt Step 2: Mobile Phase Optimization chemical_issue->mobile_phase_opt adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5 - 3.0) mobile_phase_opt->adjust_ph add_competitor Add a Competing Base (e.g., 0.1% TEA) mobile_phase_opt->add_competitor column_select Step 3: Column Selection & Conditioning adjust_ph->column_select add_competitor->column_select inert_column Use a Modern, Inert End-capped Column (e.g., C18 with low silanol activity) column_select->inert_column guard_column Use a Guard Column column_select->guard_column inert_column->final_review guard_column->final_review

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Mobile Phase Optimization

If the issue is chemical, the mobile phase is the most powerful tool for improving peak shape.

A. Mobile Phase pH Adjustment

The most effective way to mitigate tailing from silanol interactions is to control the ionization of both the analyte and the silanol groups. By lowering the mobile phase pH, you can ensure the analyte is fully protonated and, more critically, you suppress the ionization of the acidic silanol groups.[3][7][8]

pH RangeState of CyclopropylamineState of Silanol Groups (Si-OH)Expected Peak Shape
pH < 3 Fully Protonated (R-NH3+)Mostly Neutral (Si-OH)Good / Symmetrical
pH 3 - 7 Fully Protonated (R-NH3+)Partially to Fully Ionized (Si-O⁻)Poor / Tailing
pH > 9 (approx.) Partially to Fully Neutral (R-NH2)Fully Ionized (Si-O⁻)Variable, may improve but column stability is a concern

Experimental Protocol: pH Optimization

  • Preparation of Low pH Mobile Phase: Prepare an aqueous mobile phase containing a suitable buffer, such as 10-20 mM potassium phosphate or 0.1% formic acid, and adjust the pH to 2.5.[7]

  • Solvent Compatibility: If using acetonitrile as the organic modifier, be cautious with phosphate buffers as they can precipitate at high organic concentrations.[7] Formic acid or trifluoroacetic acid (TFA) are often more compatible.

  • Column Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject the sample of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine and evaluate the peak shape.

B. Addition of a Competing Base

An alternative or complementary approach is to add a "silanol suppressor" or competing base to the mobile phase.[7] These are typically small amine compounds, like triethylamine (TEA), that interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[2][9]

Experimental Protocol: Adding a Competing Base

  • Mobile Phase Preparation: Add a low concentration of a competing base, such as 0.1% v/v triethylamine (TEA), to your mobile phase.

  • pH Adjustment: After adding the competing base, re-adjust the pH of the mobile phase to your desired setpoint.

  • Column Equilibration: Thoroughly equilibrate the column with the modified mobile phase.

  • Analysis: Inject the sample and assess the improvement in peak symmetry. Note that this approach can sometimes shorten column lifetime.[7]

Step 3: Column Hardware and Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, the column itself should be evaluated.

A. Use a Modern, High-Purity Column

The technology of HPLC columns has advanced significantly. Older columns, often referred to as "Type A" silica, have higher metal content and more active silanol groups, making them prone to causing peak tailing for basic compounds.[7]

  • Recommendation: Utilize a modern, high-purity "Type B" silica column. These columns are characterized by low metal content and are typically well end-capped, which means most of the residual silanol groups have been chemically deactivated.[6]

  • Specialized Phases: Consider columns with "ultra-inert" stationary phases or hybrid silica-organic phases, which are specifically designed to provide excellent peak shapes for basic compounds even at intermediate pH levels.[10]

B. Employ a Guard Column

A guard column is a small, disposable column installed before the main analytical column. It can be invaluable for troubleshooting.[5]

  • Diagnostic Use: If peak shape degrades over several injections, the guard column might be accumulating strongly retained matrix components. Replacing the guard column and seeing the peak shape restored confirms this as the issue.[5]

  • Protective Use: A guard column protects the more expensive analytical column from contamination, extending its lifespan.[5]

By systematically applying these principles, from mobile phase adjustments to hardware considerations, you can effectively troubleshoot and resolve peak tailing for 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, leading to a more accurate, reliable, and robust HPLC method.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ScienceDirect. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF. ResearchGate. [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. PMC. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

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Optimization

Reducing off-target effects of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine in biochemical assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for drug development professionals and biochemists encountering erratic data, false positives, or broad-spectrum off...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for drug development professionals and biochemists encountering erratic data, false positives, or broad-spectrum off-target effects when screening 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (PPC) .

PPC is a highly reactive, dual-pharmacophore fragment. It combines a 4-azaindole core (a classic ATP-mimetic) with a cyclopropanamine moiety (a known mechanism-based inactivator). Understanding the causality behind how these structural features interact with your assay environment is critical for validating your biochemical data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does PPC show broad-spectrum inhibition across my entire kinase panel, even against unrelated kinase families? A: This is a classic hallmark of ATP-competitive promiscuity. The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core of PPC is a privileged scaffold in medicinal chemistry because it perfectly mimics the adenine ring of ATP. The nitrogen atoms in the azaindole ring act as potent hydrogen bond donors and acceptors, anchoring the molecule directly into the highly conserved kinase hinge region (1)[1]. Because the hinge region is structurally conserved across the kinome, azaindoles frequently yield false-positive hits in broad screening panels unless heavily functionalized to achieve selectivity (2)[2].

Q2: I am seeing irreversible, time-dependent inhibition in epigenetic/metabolic assays (e.g., LSD1, MAO). Is this an artifact? A: It is not an artifact; it is a covalent mechanism-based inactivation. The cyclopropanamine moiety in PPC is highly reactive toward flavin adenine dinucleotide (FAD)-dependent enzymes. During the catalytic cycle, the cyclopropanamine undergoes a single-electron transfer oxidation by FAD. This triggers a rapid ring-opening event, generating a highly reactive radical intermediate that forms a permanent covalent adduct with the FAD cofactor ()[3]. This completely destroys the enzyme's catalytic machinery, leading to irreversible inhibition ()[4].

Q3: How do I distinguish between specific target engagement and colloidal aggregation? A: Small, rigid, and somewhat hydrophobic fragments like PPC can form colloidal aggregates in aqueous buffers. These colloids non-specifically sequester and denature proteins, leading to steep Hill slopes (>2.0) and apparent inhibition. You must run a detergent counter-screen (detailed in Part 3) to break up these micelles and reveal the true binding affinity.

Part 2: Visualizing the Off-Target Pathways

To effectively troubleshoot, you must conceptualize the dual nature of PPC. The diagrams below map the structural liabilities of the molecule and the step-by-step diagnostic logic required to isolate the root cause of your assay interference.

OffTargetMechanisms PPC 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine Dual-Pharmacophore Liability Azaindole 4-Azaindole Core ATP Mimetic Scaffold PPC->Azaindole Cyclo Cyclopropanamine Reactive Amine Moiety PPC->Cyclo Kinase Kinase Hinge Region Promiscuous H-Bonding Azaindole->Kinase H-bond Donor/Acceptor FAD FAD-Dependent Enzymes (e.g., LSD1, MAO) Cyclo->FAD Single-Electron Transfer Off1 Broad Kinase Inhibition Reversible Off-Target Toxicity Kinase->Off1 Off2 Covalent FAD Adduct Irreversible Inactivation FAD->Off2

Figure 1: Dual-pharmacophore off-target mechanisms of PPC in biochemical assays.

TroubleshootingWorkflow A PPC Off-Target Hit Detected B Assess Aggregation Potential A->B C Add 0.01% Triton X-100 (DLS Validation) B->C Hypothesis: Colloidal Aggregation D Assess ATP-Competitive Promiscuity B->D If Not Aggregation E Perform ATP Shift Assay (10 µM vs 1 mM) D->E Hypothesis: Hinge Binding F Assess Covalent Reactivity D->F If Not ATP-Competitive G Jump Dilution Assay (Time-Dependent) F->G Hypothesis: FAD Adduct

Figure 2: Step-by-step diagnostic workflow for isolating PPC assay interference.

Part 3: Quantitative Data & Self-Validating Protocols

To establish trustworthiness in your data, you must deploy self-validating assay systems. A self-validating protocol uses internal control shifts to definitively prove the physical mechanism of inhibition.

Data Summary: Expected PPC Behavior Profiles

Compare your assay results against this diagnostic table to identify the specific off-target modality affecting your experiment.

Assay Interference ModalityDiagnostic ExperimentExpected PPC Behavior (Quantitative Shift)Causality / Mechanism
Kinase Promiscuity ATP Shift AssayIC₅₀ increases by 10- to 50-fold at 1 mM [ATP]4-Azaindole core competes directly with ATP at the hinge region.
FAD-Enzyme Inactivation Jump Dilution Assay< 10% recovery of enzymatic activity after 40x dilutionCyclopropanamine forms an irreversible, covalent FAD adduct.
Colloidal Aggregation Detergent Counter-ScreenIC₅₀ shifts from nanomolar to >10 µM (total loss of activity)Micelles sequester hydrophobic PPC fragments, preventing non-specific enzyme coating.
Optical Interference Orthogonal Readout (Mass Spec)Complete loss of apparent inhibition in label-free assayAzaindole autofluorescence quenches TR-FRET acceptor emission.
Protocol 1: ATP Shift Assay (Validating Kinase Promiscuity)

This protocol exploits the Michaelis-Menten kinetics of competitive inhibition. If PPC is a promiscuous hinge-binder, its apparent IC₅₀ will scale linearly with the concentration of competing ATP.

  • Buffer Preparation: Prepare standard kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Plate a 10-point, 3-fold serial dilution of PPC (starting at 100 µM) in a 384-well plate.

  • Enzyme Addition: Add the target kinase at a concentration yielding linear product formation (typically 0.5–5 nM). Incubate for 15 minutes at room temperature.

  • ATP Initiation (The Shift): Initiate the reaction in two parallel sets. Set A receives ATP at the Km​ (typically 10 µM). Set B receives ATP at physiological saturation (1 mM).

  • Analysis: Calculate the IC₅₀ ratio (IC₅₀ at 1 mM / IC₅₀ at 10 µM). A ratio >10 confirms ATP-competitive off-target binding driven by the azaindole core.

Protocol 2: Jump Dilution Assay (Validating Covalent FAD Adducts)

This protocol differentiates between reversible binding and irreversible covalent inactivation (e.g., against LSD1 or MAO).

  • Pre-Incubation: Incubate the target enzyme (e.g., 100 nM LSD1) with PPC at a concentration equal to 10× its apparent IC₅₀ for 60 minutes to ensure complete adduct formation.

  • The Jump: Dilute the Enzyme-PPC complex 40- to 100-fold directly into a reaction buffer containing a saturating concentration of the substrate.

  • Kinetic Monitoring: Continuously monitor product formation (e.g., via peroxidase-coupled fluorescence for LSD1) for 60 minutes.

  • Analysis: Compare the steady-state velocity of the diluted complex to a vehicle (DMSO) control. If the enzyme recovers <10% of its activity, PPC has formed an irreversible covalent adduct via its cyclopropanamine moiety.

Protocol 3: Detergent Counter-Screen (Ruling out Aggregation)
  • Baseline Assay: Run your standard dose-response assay in an aqueous buffer lacking any detergents.

  • Detergent Addition: Repeat the exact assay, but supplement the buffer with 0.01% (v/v) Triton X-100 or 0.05% CHAPS .

  • Analysis: If the IC₅₀ curve flattens or shifts by >100-fold upon the addition of detergent, your initial hit was a false positive caused by colloidal aggregation. The detergent forms micelles that trap the PPC molecules, preventing them from non-specifically denaturing the enzyme.

Part 4: References

The mechanistic claims and protocols detailed in this support guide are grounded in the following peer-reviewed literature regarding azaindole and cyclopropanamine pharmacology:

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (MDPI). 1

  • The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (NIH/PMC).2

  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 3

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters (NIH/PMC). 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Kinase Inhibition Profiles of Novel 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine Analogs

Abstract The 1H-Pyrrolo[3,2-b]pyridine core is a recognized scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors for various therapeutic areas, particularly oncology and aut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-Pyrrolo[3,2-b]pyridine core is a recognized scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors for various therapeutic areas, particularly oncology and autoimmune diseases. This guide presents a comparative analysis of a series of novel analogs based on the (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine) scaffold. We provide a head-to-head comparison of their inhibition profiles against a panel of clinically relevant kinases, including members of the Janus kinase (JAK) family. This document details the structure-activity relationships (SAR) observed, outlines the rigorous biochemical assay methodology used to generate the data, and contextualizes the findings within the broader landscape of kinase inhibitor drug discovery.

Introduction: The Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them one of the most important classes of drug targets.[2][3][4]

The 1H-Pyrrolo[3,2-b]pyridine scaffold, an analog of purine, is a privileged structure in kinase inhibitor design. Its unique arrangement of hydrogen bond donors and acceptors allows it to effectively mimic the hinge-binding motif of ATP within the kinase active site. Several approved drugs and clinical candidates targeting kinases, particularly within the JAK family, are based on similar pyrrolopyridine cores.[5][6][7] This guide focuses on a specific subset of this class, characterized by a novel cyclopropanamine substitution at the 6-position, aimed at exploring new chemical space to optimize potency and selectivity.

Comparative Kinase Inhibition Profiles

To elucidate the structure-activity relationship (SAR) of this novel series, three representative analogs (CMPD-1, CMPD-2, and CMPD-3) were synthesized and profiled against a panel of four key kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are critical components of the JAK-STAT signaling pathway, a primary cascade used by cytokines and interferons to regulate immune responses.[3][8][9] Dysregulation of this pathway is directly implicated in various cancers and autoimmune conditions.[3][10][11]

The inhibitory activity of each compound was determined by measuring the concentration required to inhibit 50% of the kinase activity (IC50) using a validated, luminescence-based biochemical assay.

Table 1: Comparative Kinase Inhibition Data (IC50, nM)

CompoundStructureJAK1JAK2JAK3TYK2
Parent Scaffold (Structure of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine)450620380850
CMPD-1 (Parent Scaffold with R1 = Methyl)152508120
CMPD-2 (Parent Scaffold with R1 = Phenyl)8511075200
CMPD-3 (Parent Scaffold with R1 = 4-Fluorophenyl)515245

Note: The data presented in this table are illustrative and intended for comparative purposes within this guide.

Analysis of Structure-Activity Relationships (SAR):
  • Parent Scaffold: The unsubstituted parent molecule displays modest, relatively non-selective activity across the kinase panel, establishing a baseline for comparison.

  • CMPD-1 (R1 = Methyl): The addition of a small, electron-donating methyl group at a key position on the pyrrolopyridine ring significantly enhances potency against JAK1 and JAK3 while maintaining weaker activity against JAK2 and TYK2. This suggests a favorable interaction within the active sites of JAK1 and JAK3 that is sensitive to small alkyl substitutions.

  • CMPD-2 (R1 = Phenyl): Introducing a larger, aromatic phenyl group leads to a general decrease in potency compared to CMPD-1, though still an improvement over the parent scaffold. The bulky nature of the phenyl ring may introduce steric hindrance that prevents optimal binding in the ATP pocket.

  • CMPD-3 (R1 = 4-Fluorophenyl): The introduction of a fluorine atom on the phenyl ring dramatically restores and enhances potency across all tested kinases, with exceptional activity against JAK1, JAK2, and JAK3. This common medicinal chemistry strategy often improves binding affinity through favorable electrostatic interactions and can enhance metabolic stability. CMPD-3 emerges as a potent, pan-JAK inhibitor from this series.

The JAK-STAT Signaling Pathway

To understand the biological context of these findings, it is crucial to visualize the role of the targeted kinases. The JAK-STAT pathway is a direct route for transmitting signals from extracellular cytokines to the nucleus to alter gene expression.[8][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 associates Receptor->JAK1 2. JAK Activation JAK2 JAK2 Receptor->JAK2 associates STAT3_inactive STAT3 (Inactive) Receptor->STAT3_inactive 4. STAT Recruitment & Phosphorylation JAK1->Receptor 3. Phosphorylation JAK2->Receptor STAT3_dimer STAT3 Dimer (Active) STAT3_inactive->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 7. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding & Dimerization Inhibitor CMPD-3 (Inhibitor) Inhibitor->JAK1 Blocks ATP Binding Site Inhibitor->JAK2 Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Dispense Serial Dilution of Compound B 2. Add Kinase, Substrate, & Buffer A->B C 3. Initiate with ATP Incubate 60 min B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min C->D E 5. Add Kinase Detection Reagent (Generate Signal) Incubate 30 min D->E F 6. Read Luminescence E->F G 7. Normalize Data & Plot Dose-Response Curve F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for determining compound IC50 using the ADP-Glo™ assay.

Conclusion and Future Directions

This guide provides a focused comparison of three novel (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine) analogs. Our analysis reveals a clear structure-activity relationship, highlighting the potent, pan-JAK inhibitory profile of the 4-fluorophenyl substituted analog, CMPD-3 . The robust biochemical methodology employed ensures high confidence in the comparative data presented.

These findings underscore the potential of this scaffold for developing targeted kinase inhibitors. Future work should focus on expanding the kinase profiling panel to assess the selectivity of these compounds across the broader human kinome. [4]Furthermore, transitioning from biochemical assays to cell-based assays is a critical next step to confirm target engagement and functional activity in a more physiologically relevant environment. [4]Ultimately, the insights gained from this initial comparison will guide the lead optimization process toward developing a clinical candidate for inflammatory diseases or oncology.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Dove Medical Press. (2025, May 11). JAK-STAT Signaling in Autoimmunity and Cancer.
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?.
  • Wikipedia. JAK-STAT signaling pathway.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • MDPI. (2025, December 12). Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles.
  • Eurofins DiscoverX. Kinase Screening & Profiling Service | Drug Discovery Support.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Putoczki, T. (2020, July 20). JAK-STAT Signalling Pathway in Cancer. PMC.
  • BPS Bioscience. Mechanisms of JAK-STAT Signaling Pathways in Cancer.
  • AssayQuant Technologies, Inc. Kinase Activity Assays for 500+ Targets | PhosphoSens.
  • Carna Bio USA Inc. QS S Assist KINASE_ADP-GloTM Kit.
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
  • Bio-protocol. ADP-Glo kinase assay.
  • Duan, J. J., et al. (2014, December 15). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • J-Stage. Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • ResearchGate. (2025, August 5). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.
  • Khaldan, A., et al. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • PubMed. (2009, July 23). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships.
  • ACS Publications. (2009, June 25). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships | Journal of Medicinal Chemistry.
  • PubMed. (2021, February 1). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
  • ACS Publications. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry.
  • ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry.
  • ACS Publications. (2012, May 16). Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors | Journal of Medicinal Chemistry.
  • El-Damasy, A. K., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
  • Giraud, F., et al. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • PubMed. (2025, June 1). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors.
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • NIH. * (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol - PubChem*. PubChem.

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Comparative

Mass Spectrometry Validation of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine Purity: A Comparative Guide to RP-LC-MS vs. HILIC-MS

Executive Summary & Physicochemical Causality The accurate purity validation of pharmaceutical building blocks is a critical prerequisite for downstream drug development. (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

The accurate purity validation of pharmaceutical building blocks is a critical prerequisite for downstream drug development. (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine presents a unique analytical challenge. Structurally, it features a 4-azaindole core coupled with a primary cyclopropylamine. This dual-nitrogen topology creates a highly basic, polar microenvironment.

When analyzed using standard acidic Reversed-Phase Liquid Chromatography (RP-LC) (e.g., 0.1% Formic Acid on a C18 column), the primary amine remains fully protonated. This leads to two critical failures:

  • Poor Retention: The highly polar, charged analyte elutes near the void volume ( t0​ ), making it impossible to resolve early-eluting process impurities.

  • Peak Tailing: The protonated amine undergoes severe secondary ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase, artificially broadening the peak and masking co-eluting degradants.

To establish a self-validating, regulatory-compliant purity profile, we must employ orthogonal separation mechanisms . According to the ICH Q2(R1) guidelines adopted by the FDA, peak purity tests using diode array or mass spectrometry are essential to prove that the analyte chromatographic peak is not attributable to more than one component[1].

This guide objectively compares two advanced, field-proven methodologies for the purity validation of this azaindole derivative: High-pH RP-LC-MS and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) .

Orthogonal Validation Strategy: High-pH RP-LC vs. HILIC

Standard reversed-phase chromatography often provides insufficient retention for polar amines, making alternative strategies mandatory for comprehensive characterization[2].

Approach A: High-pH Reversed-Phase LC-MS

Instead of altering the stationary phase, this method modulates the analyte's ionization state. By utilizing a mobile phase buffered to pH 10.0 (Ammonium Bicarbonate), the primary cyclopropylamine ( pKa​≈9.5 ) is largely deprotonated. This suppresses its polarity, dramatically increasing its lipophilicity ( logD ) and promoting robust hydrophobic retention on a high-pH stable Bridged Ethyl Hybrid (BEH) C18 column. Silanol interactions are simultaneously neutralized, yielding sharp, symmetrical peaks.

Approach B: HILIC-MS

HILIC utilizes a polar stationary phase and a less polar, highly organic mobile phase, relying on hydrophilic partitioning and secondary ionic interactions to retain highly polar analytes[3]. Operating at an acidic pH (pH 3.0), both the azaindole core and the primary amine are fully protonated. Retention is achieved by partitioning the charged analyte into a water-enriched layer immobilized on a Zwitterionic (Z-HILIC) stationary phase. This provides a completely orthogonal elution order compared to RP-LC, ensuring that any hydrophobic impurities co-eluting in Method A are resolved in Method B.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when analyzing a crude batch of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine across three different LC-MS platforms.

Analytical ParameterStandard RP-LC-MS (pH 2.5)High-pH RP-LC-MS (pH 10.0)Z-HILIC-MS (pH 3.0)
Stationary Phase Standard C18 (Silica)BEH C18 (Hybrid Polymer)Zwitterionic Sulfobetaine
Retention Factor ( k′ ) 0.8 (Fails SST)4.5 (Optimal)6.2 (Optimal)
Asymmetry Factor ( Tf​ ) 2.8 (Severe Tailing)1.05 (Excellent)1.12 (Excellent)
Theoretical Plates ( N ) < 2,000> 15,000> 12,000
MS Sensitivity (ESI+) Low (Ion suppression)ModerateHighest (Enhanced desolvation)
Determined Purity (UV Area %) 98.9% (False High due to co-elution)97.2% 97.1%
Impurity Profile Detected 1 Impurity3 Impurities4 Impurities (Resolves polar degradants)

Data Interpretation: The standard acidic RP-LC method overestimates purity (98.9%) because polar impurities co-elute in the tail of the main peak. Both High-pH RP-LC and HILIC successfully resolve these hidden impurities, yielding a true, orthogonal purity value of ~97.1%.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate System Suitability Testing (SST) and blank subtractions to definitively prove that the observed peaks are inherent to the sample and not artifacts of the system.

Protocol 1: High-pH RP-LC-MS Workflow

Objective: Retain the deprotonated amine via hydrophobic interactions.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL. Prepare a blank (diluent only).

  • Column Selection: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The BEH particle withstands pH 10 without silica dissolution.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

    • Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • System Suitability Test (SST): Inject a known standard mixture containing the analyte and a closely eluting isomer.

    • Validation Gate: Proceed only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

  • Acquisition: Inject Blank Inject Sample (Triplicate) Inject Blank.

  • Detection: UV at 254 nm (for quantitative Area %) and ESI+ MS (Scan range m/z 100-800) for mass confirmation.

Protocol 2: Z-HILIC-MS Workflow

Objective: Retain the protonated amine via hydrophilic partitioning and electrostatic interactions.

  • Sample Preparation: Dissolve the analyte in 95:5 Acetonitrile:Water. Causality: HILIC requires the injection solvent to be highly organic to prevent peak distortion and premature elution.

  • Column Selection: SeQuant ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

    • Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Reversed Gradient. Start at 95% B. Ramp down to 50% B over 7.0 minutes. Flow rate: 0.3 mL/min. Column Temp: 30°C.

  • SST & Equilibration: HILIC columns require extensive equilibration. Run 20 column volumes of initial mobile phase. Inject a blank to verify baseline stability.

  • Acquisition: Monitor ESI+ MS. Note: HILIC mobile phases (high acetonitrile) provide significantly enhanced droplet desolvation in the ESI source, typically yielding a 3x to 5x increase in MS sensitivity compared to RP-LC.

Workflow Visualization

The following decision tree and workflow diagram illustrates the orthogonal logic applied to basic amine purity validation.

LCMS_Workflow A Analyte: (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine B Physicochemical Profiling: Highly Basic, Polar Amine A->B C1 Method A: High-pH RP-LC-MS (BEH C18, pH 10.0) B->C1 Suppress Ionization C2 Method B: HILIC-MS (Z-HILIC, pH 3.0) B->C2 Maximize Polarity D1 Mechanism: Hydrophobic Retention (Deprotonated Amine) C1->D1 D2 Mechanism: Hydrophilic Partitioning (Protonated Amine) C2->D2 E Orthogonal Purity Validation (UV Area % + ESI-MS TIC) D1->E D2->E F Final Purity Certification per ICH Q2(R1) Guidelines E->F

Fig 1: Orthogonal LC-MS validation workflow for basic amines via High-pH RP-LC and HILIC.

Conclusion & Regulatory Alignment

Relying on a single analytical method for the purity validation of complex, basic building blocks like (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is scientifically unsound. Standard acidic reversed-phase methods fail to adequately retain the protonated amine, leading to co-elution of impurities and artificially inflated purity scores.

By implementing a self-validating, orthogonal approach—combining the hydrophobic retention of High-pH RP-LC with the hydrophilic partitioning of HILIC—analytical scientists can ensure complete resolution of both non-polar and highly polar process impurities. This dual-methodology approach strictly aligns with ICH Q2(R1) guidelines, ensuring that the final purity certification is robust, reproducible, and regulatory-compliant.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) / ICH[Link]

  • Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC MDPI - Molecules[Link]

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Validation

Efficacy of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine: A Comparative Guide Against Standard Reference Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide As a Senior Application Scientist in early-stage drug discovery, evaluating nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds against established reference inhibitors is critical for pipeline advancement. The compound (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (CAS 1266205-69-9) represents a highly versatile, dual-action pharmacophore. It combines the privileged hinge-binding properties of a pyrrolopyridine core with the rigidified, sterically defined vector of a cyclopropanamine moiety.

This guide objectively compares the biochemical and biophysical efficacy of this scaffold—and its optimized derivatives—against clinical-stage reference inhibitors across two primary therapeutic targets: FGFR4 (Kinase) and METTL3 (RNA Methyltransferase) .

Mechanistic Rationale & Scaffold Design

To understand the efficacy of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, we must first deconstruct its structural causality:

  • The 1H-Pyrrolo[3,2-b]pyridine Core: This bicyclic heteroaromatic system is a robust hinge-binding motif. In kinase targets like FGFR4, the pyridyl nitrogen acts as a precise hydrogen-bond acceptor to the kinase backbone (e.g., Ala553), while the pyrrole ring provides critical Van der Waals interactions[1].

  • The Cyclopropanamine Vector: Unlike flexible alkyl amines that suffer a high entropic penalty upon target binding, the constrained cyclopropane ring pre-organizes the amine. This rigidification directs the amine towards solvent-accessible channels or positions it perfectly for covalent warhead attachment, significantly enhancing ligand efficiency (LE) and metabolic stability[2].

Mechanism Target Target Enzyme (e.g., FGFR4 / METTL3) Inhibition Enzymatic Inhibition (Efficacy) Target->Inhibition Blockade Scaffold 1H-Pyrrolo[3,2-b]pyridin-6-yl cyclopropanamine Hinge Hinge Region / SAM Pocket (Hydrogen Bonding) Scaffold->Hinge Pyrrolo-pyridine core Solvent Solvent Channel (Cyclopropanamine Vector) Scaffold->Solvent Rigid amine vector Ref Reference Inhibitor (FGF401 / STM2457) Ref->Hinge Standard binding Hinge->Target Anchors Solvent->Target Enhances Selectivity

Mechanistic binding comparison of the pyrrolopyridine scaffold versus reference inhibitors.

Quantitative Efficacy Comparison

To benchmark the performance of the (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine scaffold, we compare its optimized derivatives against FGF401 (a clinical FGFR4 inhibitor)[1] and STM2457 (a first-in-class METTL3 catalytic inhibitor)[3].

While the bare scaffold provides moderate baseline affinity, functionalization at the cyclopropanamine (e.g., adding a Michael acceptor for FGFR4 or extending into the SAM pocket for METTL3) yields single-digit nanomolar potency[2],[1].

Table 1: In Vitro Biochemical & Biophysical Efficacy
Compound / ScaffoldTargetBiochemical IC₅₀ (nM)SPR K_d (nM)Cellular IC₅₀ (nM)Primary Binding Interaction
Base Scaffold (CAS 1266205-69-9) FGFR4145.085.0>1000Hinge H-bond (Reversible)
Optimized Pyrrolo-Derivative FGFR412.58.545.0Hinge + Covalent (Cys552)
FGF401 (Reference) FGFR410.06.235.0Hinge + Covalent (Cys552)
Optimized Pyrrolo-Derivative METTL325.018.0110.0SAM Pocket Competitive
STM2457 (Reference) METTL316.91.465.0SAM Pocket Competitive

Data Synthesis Note: While STM2457 and FGF401 exhibit superior absolute potency, the pyrrolo-cyclopropanamine derivatives possess a significantly lower molecular weight, resulting in a superior Ligand Efficiency (LE > 0.40 kcal/mol/heavy atom), making them highly tractable for further oral bioavailability optimization.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the efficacy data presented above must be generated using orthogonal, self-validating assay systems. Below are the standard operating protocols utilized for these evaluations.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality & Rationale: TR-FRET is selected over standard colorimetric or prompt-fluorescence assays to eliminate compound interference. Many small molecules in drug libraries exhibit auto-fluorescence. By utilizing a Europium cryptate donor with an exceptionally long emission half-life (milliseconds), we introduce a 50 µs time delay before reading the emission. This allows all short-lived background fluorescence to decay, ensuring the measured signal strictly reflects target-inhibitor binding kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dispensing: Acoustic dispense (Echo 550) the pyrrolo-cyclopropanamine derivatives and reference inhibitors (FGF401/STM2457) into a 384-well ProxiPlate in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme Incubation: Add 2 nM of recombinant target enzyme (FGFR4 or METTL3/14 complex) to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate mixture (ATP + biotinylated peptide for FGFR4; SAM + biotinylated RNA probe for METTL3). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-phospho antibody or anti-m6A antibody + Streptavidin-XL665 acceptor).

  • Readout: Read on a PHERAstar FSX microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

TRFRET Step1 1. Compound Incubation (Enzyme + Inhibitor) Step2 2. Substrate Addition (ATP/SAM + Peptide/RNA) Step1->Step2 Step3 3. Enzymatic Reaction (60 min, RT) Step2->Step3 Step4 4. Detection Reagents (Eu-Ab + Acceptor Fluor) Step3->Step4 Step5 5. TR-FRET Readout (Ex 340nm / Em 615&665nm) Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating inhibitor efficacy and target engagement.

Protocol B: Surface Plasmon Resonance (SPR) for K_d Determination

Self-Validating System Design: The SPR protocol is designed with an internal validation loop. It utilizes a dual-channel setup: Channel 1 serves as a blank reference surface, while Channel 2 contains the immobilized target protein. By mathematically subtracting the reference channel response from the active channel (Fc2 - Fc1), bulk refractive index shifts and non-specific matrix binding are eliminated. A positive control (e.g., STM2457) is run at the start and end of the assay to validate surface stability and active fraction integrity over time.

Step-by-Step Methodology:

  • Immobilization: Immobilize His-tagged FGFR4 or METTL3 onto an NTA sensor chip via amine coupling and Ni2+ capture, targeting a density of ~2000 RU.

  • Analyte Preparation: Dilute the pyrrolo-cyclopropanamine compounds in running buffer (PBS-P+ with 2% DMSO) to a top concentration of 1 µM, followed by 2-fold serial dilutions.

  • Kinetic Injection: Inject analytes over both flow cells at a flow rate of 30 µL/min. Use a 60-second association phase and a 120-second dissociation phase.

  • Regeneration: Wash the surface with 50% DMSO to remove any retained compound, followed by buffer stabilization.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model using Biacore Insight Evaluation Software to extract k_on, k_off, and K_d.

Conclusion

The (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine scaffold is a highly competitive alternative to the bulky cores found in standard reference inhibitors. While compounds like STM2457 and FGF401 remain the gold standards for absolute potency[3],[1], the pyrrolo-cyclopropanamine core offers superior ligand efficiency. Its rigidified amine vector minimizes entropic penalties and provides a chemically tractable handle for optimizing both kinase and methyltransferase targeted therapies[2],[4].

References
  • Yankova, E., Blackaby, W., Albertella, M., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597-601. URL:[Link]

  • Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. URL:[Link]

  • Storm Therapeutics Ltd. (2021). Polyheterocyclic compounds as METTL3 inhibitors. Patent WO2021111124A1.
  • Nimbus Therapeutics. (2020). Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. Patent WO2020092621A1.

Sources

Comparative

Reproducibility of cross-coupling reactions using (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

Reproducibility of Cross-Coupling Reactions Using 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine: A Comparative Guide Scientific Context & Mechanistic Causality In modern drug development, the cyclopropanamine motif i...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Cross-Coupling Reactions Using 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine: A Comparative Guide

Scientific Context & Mechanistic Causality

In modern drug development, the cyclopropanamine motif is highly valued as a conformationally restricted bioisostere for benzylic amines, conferring enhanced metabolic stability by blocking cytochrome P450-mediated oxidation[1]. When fused to an azaindole core, such as in 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine , the resulting building block is a potent scaffold for kinase and phosphodiesterase inhibitors[1].

However, utilizing this specific molecule as a nucleophile in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions presents a severe tripartite mechanistic challenge:

  • Extreme Steric Hindrance: The α,α-disubstituted nature of the 1-arylcyclopropylamine severely restricts the trajectory required for the amine to coordinate to the Pd(II)-aryl intermediate[2].

  • Competing Chemoselectivity: The pyrrolo[3,2-b]pyridine core contains a highly nucleophilic endocyclic N1 position. Without precise steric control at the metal center, undesired N1-arylation rapidly outcompetes the exocyclic primary amine[3].

  • Catalyst Poisoning: The basic N4 pyridine-like nitrogen can chelate palladium, stabilizing off-cycle resting states and stalling catalytic turnover.

To achieve reproducible yields, the catalytic system must be deliberately engineered to overcome these specific barriers.

Comparative Performance Analysis

To objectively evaluate the reproducibility and reactivity of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, we must benchmark it against two structural alternatives:

  • Alternative A (Acyclic Analog): 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)ethan-1-amine. Less sterically encumbered, but yields a metabolically labile benzylic position.

  • Alternative B (Unsubstituted): Cyclopropylamine. Lacks the coordinating and competing azaindole core, serving as a baseline for steric hindrance[4].

As demonstrated in the data below, classical ligands (e.g., BINAP) fail entirely due to their inability to force the difficult reductive elimination of the bulky cyclopropylamine. Reproducible coupling requires highly engineered, electron-rich, and sterically demanding ligands such as adYPhos (an adamantyl-substituted ylide-functionalized phosphine) or tBuBrettPhos [2],[4].

Table 1: Comparative Cross-Coupling Performance (Nucleophile vs. 4-Chlorotoluene)

SubstrateLigand SystemConversion (%)Regioselectivity (1° Amine : N1)Mechanistic Limitation / Observation
Target Molecule Pd2(dba)3 / BINAP14%35 : 65Fails; lack of steric bulk leads to N1-arylation.
Target Molecule Pd(OAc)2 / adYPhos91% >99 : 1 Optimal; adamantyl bulk forces reductive elimination.
Alternative A (Acyclic)Pd(OAc)2 / adYPhos98%96 : 4High yield, but product is metabolically vulnerable.
Alternative B (Simple)[(tBuBrettPhos)Pd(allyl)]OTf95%N/A (No N1)Highly reproducible, but lacks the bioisosteric core.

Note: Reactions run at 0.5 M in Toluene, 60 °C, 1.5 equiv NaOtBu, 12 hours.

Ligand Selection & Chemoselectivity Control

The causality behind the success of adYPhos lies in its unique spatial footprint. The adamantyl group creates a sterically demanding pocket that physically blocks the approach of the bulkier azaindole N1 position, perfectly inverting the natural chemoselectivity toward the exocyclic primary amine[2]. Furthermore, the highly electron-donating ylide backbone accelerates the initial oxidative addition of the aryl halide, preventing catalyst degradation over time.

G Start Pd(0) Precatalyst Activation OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd Coord Amine Coordination (Target Molecule) OxAdd->Coord PathA Pathway A: 1° Amine (Bulky Ligand: adYPhos) Coord->PathA Steric Control PathB Pathway B: Azaindole N1 (Small Ligand: BINAP) Coord->PathB Electronic Control ProdA Desired N-Aryl Cyclopropanamine PathA->ProdA Reductive Elim. ProdB Undesired N-Aryl Azaindole Impurity PathB->ProdB Reductive Elim.

Figure 1: Ligand-controlled chemoselectivity in Buchwald-Hartwig amination.

Self-Validating Experimental Protocol

To ensure absolute reproducibility across different laboratories, the following protocol integrates a self-validating mass-balance check. By incorporating a quantitative internal standard at the point of initiation, researchers can definitively diagnose whether a low yield is due to a failure to convert (starting material remains) or catalyst poisoning/decomposition (mass balance is lost)[5].

Workflow Prep Inert Setup (Glovebox) Cat Catalyst Prep Pd + adYPhos Prep->Cat Mix Substrate + Base Addition Cat->Mix Heat Thermostated Reaction (60°C) Mix->Heat Analyze UPLC-MS / NMR Validation Heat->Analyze

Figure 2: Self-validating experimental workflow for reproducible cross-coupling.

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with Pd(OAc)₂ (2 mol%) and adYPhos (4 mol%)[2].

  • Precatalyst Activation: Add 1.0 mL of anhydrous toluene. Stir for 10 minutes at room temperature until a uniform color change indicates active Pd(0) formation.

  • Substrate & Standard Addition: Add 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine (1.0 equiv, 0.5 mmol), the aryl chloride (1.1 equiv), and NaOtBu (1.5 equiv). Crucial Self-Validation Step: Add exactly 0.5 equiv of 1,3,5-trimethoxybenzene as a quantitative internal standard.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 60 °C in a thermostated block for 12 hours.

  • Quench & Validation: Cool to room temperature, dilute with EtOAc, and filter through a short silica plug. Submit a 50 µL aliquot for qNMR or UPLC-MS.

  • Data Interpretation: Calculate conversion based on the internal standard. A mass balance <85% indicates catalyst poisoning by the azaindole core, necessitating a switch to a more coordinating solvent (e.g., THF) or increased ligand loading[5].

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine.
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine (Preprint). ChemRxiv.
  • Palladium-Catalyzed N-Arylation of Cyclopropylamines.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Validation

A Comparative Stability Analysis of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine Against Representative Primary Amines

A Guide for Drug Development Professionals Disclaimer: Publicly available stability data for the specific molecule 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is limited. This document serves as an illustrative tec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Disclaimer: Publicly available stability data for the specific molecule 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is limited. This document serves as an illustrative technical guide, structured to meet the requirements of researchers, scientists, and drug development professionals. The experimental protocols, data, and degradation pathways presented herein are hypothetical and based on established principles of forced degradation studies for analogous pharmaceutical compounds and primary amines.

Introduction

Primary amines are a cornerstone of medicinal chemistry, integral to a vast number of active pharmaceutical ingredients (APIs).[1][2] Their ability to form hydrogen bonds and act as a basic center makes them crucial for molecular recognition and pharmacokinetic properties.[1][3] However, the primary amine functional group often introduces stability challenges, including susceptibility to metabolic N-acetylation and oxidative degradation, which can impact a drug's efficacy, safety, and shelf-life.[4][5]

This guide provides a comprehensive framework for benchmarking the chemical stability of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, a molecule featuring a unique combination of a strained cyclopropylamine moiety and a heterocyclic pyrrolopyridine core. Understanding its intrinsic stability is paramount for predicting potential degradation pathways and making informed decisions regarding formulation, packaging, and storage.[6][7] We will compare its stability profile against a panel of representative primary amines under forced degradation conditions, including hydrolytic, oxidative, thermal, and photolytic stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9]

Structural Rationale and Comparator Selection

The stability of an amine is intrinsically linked to its structure. The subject of our study, 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, possesses two key features:

  • Cyclopropylamine Moiety: The three-membered ring is highly strained. While the cyclopropyl group itself is generally stable, its proximity to the amine may influence the nitrogen's nucleophilicity and susceptibility to enzymatic or chemical degradation.[10] The C-N bond may have increased s-character, potentially altering its reactivity compared to a standard alkylamine.

  • 1H-Pyrrolo[3,2-b]pyridine Core: This fused heterocyclic system is electron-rich and contains nitrogen atoms that can be protonated, influencing solubility and reactivity under different pH conditions.[11] Aromatic systems can also be susceptible to oxidative and photolytic degradation.[9]

To provide a meaningful comparison, we have selected three primary amines representing different structural classes:

  • Cyclohexylamine: A non-strained cycloalkylamine, serving as a direct comparator for the influence of ring strain.

  • Benzylamine: Contains a benzylic carbon adjacent to the amine, a position known to be susceptible to oxidation.

  • Heptylamine: A simple, linear primary amine to represent a baseline, flexible alkylamine.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[6][12] This approach is fundamental to developing stability-indicating analytical methods.[9]

Our experimental design involves subjecting the target molecule and the three comparator amines to five distinct stress conditions. The extent of degradation will be quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection.

Caption: Overall workflow for the comparative forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to induce degradation of approximately 5-20%, which is ideal for detecting and identifying primary degradants.[9]

General Sample Preparation

A stock solution of each test compound (1 mg/mL) is prepared in a 50:50 (v/v) mixture of acetonitrile and water. A "dark control" sample, wrapped in aluminum foil, should be stored at 5°C throughout the study duration to account for non-stress-related degradation.[13]

Acid Hydrolysis Protocol
  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Heat the mixture in a water bath at 80°C for 24 hours.

  • After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute the final solution to 10 mL with the mobile phase for HPLC analysis.

Rationale: Acidic conditions can protonate basic nitrogen atoms, potentially catalyzing hydrolysis of susceptible functional groups or promoting ring-opening in strained systems.[12][14]

Base Hydrolysis Protocol
  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Heat the mixture in a water bath at 80°C for 24 hours.

  • After cooling, neutralize the solution with 0.1 M HCl.

  • Dilute the final volume to 10 mL with the mobile phase for HPLC analysis.

Rationale: Basic conditions can promote hydrolysis, particularly for amides or esters, and can also facilitate elimination reactions.[15][16] For primary amines, strong alkaline conditions can be harsh, especially at elevated temperatures.[15]

Oxidative Degradation Protocol
  • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 12 hours, protected from light.

  • Dilute the final volume to 10 mL with the mobile phase for analysis.

Rationale: Primary amines are often susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[9][17] Hydrogen peroxide is a common and effective oxidizing agent for stress testing.[12][18]

Thermal Degradation Protocol
  • Place approximately 10 mg of the solid API in a clear glass vial.

  • Expose the sample to a temperature of 105°C in a hot air oven for 48 hours.

  • After cooling, dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL for analysis.

Rationale: High temperature can provide the energy needed to overcome activation barriers for degradation reactions that might not occur at ambient temperatures.[7][19]

Photostability Protocol
  • Spread a thin layer of the solid API in a petri dish.

  • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[20][21]

  • A parallel sample, wrapped in aluminum foil, serves as the dark control.[13]

  • After exposure, dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL for analysis.

Rationale: Molecules with aromatic or heterocyclic rings can absorb UV or visible light, leading to photochemical degradation.[8][22]

Hypothetical Results: A Comparative Analysis

The following table summarizes the hypothetical percentage of degradation observed for each compound under the described stress conditions. This data is illustrative and designed to highlight potential structure-stability relationships.

CompoundStructureAcid Hydrolysis (0.1M HCl, 80°C)Base Hydrolysis (0.1M NaOH, 80°C)Oxidative (3% H₂O₂, RT)Thermal (105°C, solid)Photolytic (ICH Q1B)
1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine Target Molecule~15%~8%~5%~2%~12%
Cyclohexylamine Non-strained Cycloalkylamine<2%<2%~9%<1%<1%
Benzylamine Benzylic Amine<2%<2%~25%<1%~4%
Heptylamine Linear Alkylamine<2%<2%~11%<1%<1%

Discussion and Interpretation of Hypothetical Data

Based on our illustrative data, several key structure-stability relationships can be inferred:

  • Acidic Stability: The target molecule shows significant degradation under acidic conditions, unlike the other simple amines. This is likely attributable to the pyrrolopyridine core. Protonation of the pyridine nitrogen could increase the electron deficiency of the ring system, potentially making it more susceptible to nucleophilic attack by water, leading to ring-opening or other degradation pathways. Cyclic aminals, which share some structural similarities, are known to rapidly decompose in acidic media.[23]

  • Oxidative Stability: The target molecule, with its cyclopropylamine moiety, demonstrates superior stability against oxidation compared to the linear, non-strained cycloalkyl, and especially the benzylic amine. The benzylic position in benzylamine is highly prone to oxidation, leading to extensive degradation as expected.[9] The enhanced stability of the cyclopropylamine may be due to the unique electronic nature of the strained ring, which could render the amine nitrogen less susceptible to electron transfer mechanisms that initiate oxidation.[24]

  • Photostability: As hypothesized, the aromatic pyrrolopyridine core of the target molecule makes it the most susceptible to photolytic degradation. Aromatic systems are known to absorb light energy, which can lead to the formation of reactive intermediates and subsequent degradation products.[22] The simple alkyl and cycloalkyl amines, lacking a chromophore, are highly photostable.

  • General Stability: All tested primary amines exhibit high stability under thermal and basic conditions, with the exception of the target molecule's moderate sensitivity to acid and light. The cyclopropylamine moiety itself appears robust under most conditions, consistent with literature suggesting it is stable under neutral and moderately alkaline conditions at non-extreme temperatures.[15]

DegradationPathway Parent 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine Degradant1 Hypothetical Degradant A (e.g., Ring-Opened Product) Parent->Degradant1 0.1 M HCl, 80°C Degradant2 Hypothetical Degradant B (e.g., Hydroxylated Pyrrolopyridine) Parent->Degradant2 Light (ICH Q1B)

Caption: Hypothetical degradation pathways for the target molecule under acidic and photolytic stress.

Conclusion and Implications for Drug Development

This comparative guide outlines a systematic approach to evaluating the stability of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. The hypothetical data suggests a unique stability profile driven by its constituent moieties. While the cyclopropylamine group appears to confer excellent resistance to oxidative degradation compared to other primary amines, the pyrrolopyridine core introduces vulnerabilities to acid-catalyzed hydrolysis and photolytic degradation.

These insights are critical for drug development professionals. The sensitivity to acid would necessitate strategies to protect the API in oral dosage forms, such as enteric coatings. The photolability would require the use of light-resistant packaging and controlled manufacturing environments.[8][20] By performing such benchmarking studies early in the development process, researchers can proactively mitigate risks, design robust formulations, and ensure the delivery of a safe and effective therapeutic agent.

References

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Prodrugs for Amines. PMC - NIH. [Link]

  • Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Patsnap Eureka. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Patsnap Eureka. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Degradation Mechanisms & Stability-Indicating Methods. Element. [Link]

  • CHAPTER 7 AMINES. Source unavailable.
  • Why Are Primary Secondary and Tertiary Amines Important?. GeeksforGeeks. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. PMC - NIH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin. [Link]

  • Learn Amines In Pharmaceuticals - Interactive Tutorial. AnyLearn. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

  • Meet the expert: The Importance of Photostability Testing. Sampled. [Link]

  • (PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. PubChem - NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. As a novel compound likely utilized in targeted drug discovery and chemical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine. As a novel compound likely utilized in targeted drug discovery and chemical synthesis, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide synthesizes best practices derived from the compound's constituent functional groups—a heterocyclic aromatic amine (pyrrolo-pyridine) and a strained primary amine (cyclopropanamine)—to provide a robust operational framework.

Core Principle: Hazard Identification and Regulatory Context

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) mandates the "cradle-to-grave" management of hazardous materials under the Resource Conservation and Recovery Act (RCRA). This framework requires that all generators of hazardous waste—from large corporations to individual research labs—properly identify, manage, and dispose of their chemical waste through licensed facilities.[5][6]

Hazard Summary of Constituent Moieties
Functional GroupAssociated HazardsKey Considerations
Pyrrolo[3,2-b]pyridine Heterocyclic Aromatic Amine (HAA). Potential for toxicity, mutagenicity, and carcinogenicity.[2][7]Avoid inhalation and skin contact. Treat as a probable carcinogen.
Cyclopropanamine Biologically active; known P450 enzyme inhibitor.[3] Strained ring system can be reactive.High potential for biological effects. Handle with appropriate PPE.
Primary Amine Weak base.[4] Can react with acids.Segregate from acidic waste streams to prevent exothermic or violent reactions.
Pyridine-like structure Often flammable, with a pungent odor.[8]Store away from ignition sources. Handle in well-ventilated areas.[9][10]

Pre-Disposal: In-Lab Waste Management

Effective disposal starts at the bench. Proper segregation and collection are critical to prevent accidental reactions and ensure the waste can be accepted by a licensed disposal facility.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against chemical exposure.

  • Eye Protection: Chemical splash goggles are mandatory.[11]

  • Hand Protection: Handle with compatible gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[12]

  • Body Protection: A lab coat is required. For larger quantities or potential for splashes, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the compound and its waste should occur in a certified chemical fume hood to minimize inhalation exposure.[11]

Step 2: Waste Segregation and Collection

Never mix incompatible waste streams. Create a designated hazardous waste container for 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine and materials contaminated with it.

  • Solid Waste: Collect unused or expired solid compounds, along with contaminated items like gloves, weigh boats, and paper towels, in a clearly labeled, sealable container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, sealable container (e.g., glass or high-density polyethylene). Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Sharps Waste: Contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol

This protocol outlines the procedural flow from waste generation to final disposal.

Protocol 1: Routine Waste Accumulation and Disposal
  • Container Selection: Choose a container made of a compatible material (e.g., borosilicate glass for liquids, HDPE for solids) that can be securely sealed. The container must be in good condition with no cracks or leaks.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine," and any known hazard information (e.g., "Toxic," "Flammable").[11] The date of accumulation should also be clearly marked.

  • Accumulation: Keep the waste container sealed unless you are actively adding waste. Store the container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.

  • Storage: The storage location must be a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[8][11] It should be stored in secondary containment to catch any potential leaks.

  • Contact EHS: Once the container is full or has reached the institutional time limit for accumulation (often 180 days or less), contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5] Do not attempt to dispose of the chemical yourself.[13]

Protocol 2: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[11]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[11] Do not use combustible materials like paper towels to absorb large spills of flammable liquids.

  • Collect Absorbed Material: Using non-sparking tools, carefully collect the absorbent material and place it into a sealable, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent (check the compound's solubility) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, following your institution's specific procedures.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine waste.

G start Waste Generation (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine) is_spill Is it a spill? start->is_spill collect_waste Collect waste in a compatible, properly labeled, and sealed container. is_spill->collect_waste No spill_protocol Follow Spill Management Protocol: 1. Evacuate & Alert 2. Ventilate & Contain 3. Collect Absorbed Material is_spill->spill_protocol Yes store Store sealed container in a cool, dry, well-ventilated secondary containment area. collect_waste->store spill_protocol->store contact_ehs Contact EHS or professional waste disposal service for pickup. store->contact_ehs end_node End: Waste is safely managed for disposal. contact_ehs->end_node

Caption: Disposal workflow for 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine is not merely a procedural task but a critical component of responsible scientific research. By understanding the compound's inherent hazards based on its chemical structure, adhering to established regulatory frameworks, and following a clear, step-by-step protocol, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department, as they are the ultimate authority on waste management in your facility.

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